3-Bromo-6-chloro-7-methylchromen-4-one
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-bromo-6-chloro-7-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO2/c1-5-2-9-6(3-8(5)12)10(13)7(11)4-14-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICIBGQLPWNJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350991 | |
| Record name | 3-bromo-6-chloro-7-methylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263365-48-6 | |
| Record name | 3-bromo-6-chloro-7-methylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-Bromo-6-chloro-7-methylchromen-4-one, a halogenated chromen-4-one derivative with potential applications in medicinal chemistry and drug discovery. This document details the necessary precursors, reaction steps, and experimental protocols, supported by quantitative data and logical workflow diagrams.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the construction of the chromen-4-one core, followed by a regioselective bromination at the C3 position.
The proposed synthetic route is as follows:
-
Step 1: Synthesis of 6-chloro-7-methylchromen-4-one. This intermediate is prepared from the commercially available 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone through a cyclization reaction. A common and effective method for this transformation is the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which first forms an enaminone intermediate that subsequently cyclizes upon treatment with acid.
-
Step 2: Bromination of 6-chloro-7-methylchromen-4-one. The target compound, this compound, is obtained by the electrophilic bromination of the pre-formed chromen-4-one ring. Several brominating agents can be employed for this purpose, with N-bromosuccinimide (NBS) or copper(II) bromide being effective choices for regioselective bromination at the electron-rich C3 position.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone | 28480-70-8 | C₉H₉ClO₂ | 184.62 |
| 6-chloro-7-methylchromen-4-one | 67029-84-9 | C₁₀H₇ClO₂ | 194.61 |
| This compound | 263365-48-6 | C₁₀H₆BrClO₂ | 273.51[1] |
Table 2: Summary of Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) |
| Step 1: Synthesis of 6-chloro-7-methylchromen-4-one | 1. DMF-DMA2. Acid (e.g., HCl) | DMF | Reflux | 4-6 hours | 75-85 (estimated) |
| Step 2: Bromination of 6-chloro-7-methylchromen-4-one | N-Bromosuccinimide (NBS) or Copper(II) Bromide (CuBr₂) | Acetonitrile or 1,2-DME | Room Temperature | 3-6 hours | 85-95[2] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 6-chloro-7-methylchromen-4-one
Objective: To synthesize the chromen-4-one intermediate from the corresponding 2'-hydroxyacetophenone.
Materials:
-
1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (1.0 eq) in anhydrous DMF.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add concentrated hydrochloric acid (1.0-2.0 mL) and continue stirring for an additional 30 minutes to facilitate cyclization.
-
Pour the mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to afford 6-chloro-7-methylchromen-4-one.
Step 2: Synthesis of this compound
Objective: To regioselectively brominate 6-chloro-7-methylchromen-4-one at the C3 position.
Materials:
-
6-chloro-7-methylchromen-4-one
-
N-Bromosuccinimide (NBS)
-
1,2-Dimethoxyethane (DME) or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Distilled water
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 6-chloro-7-methylchromen-4-one (1.0 eq) in 1,2-dimethoxyethane (DME) or acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.1-1.2 eq) to the solution in portions at room temperature while stirring.
-
Continue stirring the reaction mixture at room temperature for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding distilled water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualization of Synthetic Workflow
The following diagrams illustrate the logical flow of the synthetic process.
Caption: Overall synthetic workflow for this compound.
Caption: Logical relationship of reactants and products in the synthesis.
References
3-Bromo-6-chloro-7-methylchromen-4-one chemical properties.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known chemical properties of 3-Bromo-6-chloro-7-methylchromen-4-one. Due to the limited availability of public data for this specific compound, this document also presents general methodologies for the synthesis of substituted chromones and discusses the potential biological activities based on structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and potential development of this molecule.
Chemical Properties
This compound is a halogenated and methylated derivative of the chromen-4-one scaffold. The core chemical and physical properties are summarized below. It is important to note that some of the quantitative data are predicted values due to the absence of experimentally determined values in published literature.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-Bromo-6-chloro-7-methyl-4H-chromen-4-one | - |
| Synonyms | 3-Bromo-6-chloro-7-methylchromone | Chemcd[1] |
| CAS Number | 263365-48-6 | Chemcd[1] |
| Molecular Formula | C₁₀H₆BrClO₂ | Chemcd[1] |
| Molecular Weight | 273.512 g/mol | Chemcd[1] |
| Melting Point | Data not available | - |
| Boiling Point | 348.7 ± 42.0 °C (Predicted) | - |
| Density | 1.734 ± 0.06 g/cm³ (Predicted) | - |
| Solubility | Data not available | - |
| Purity | ≥95% (Commercially available) | - |
Spectral Data: While some chemical databases indicate the availability of spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR), the actual spectra and peak lists for this compound are not readily accessible in the public domain.[1]
Experimental Protocols: A General Approach to Synthesis
A specific experimental protocol for the synthesis of this compound is not detailed in the available scientific literature. However, the synthesis of substituted chromones is a well-established area of organic chemistry. A plausible synthetic approach can be extrapolated from general methods for the synthesis of 3-halochromones.
One common strategy involves the cyclization of a suitably substituted 2'-hydroxyacetophenone. The synthesis could likely be achieved through a multi-step process starting from a substituted phenol.
Proposed Synthetic Workflow:
Figure 1: A generalized synthetic workflow for the preparation of this compound.
Detailed Methodological Steps (General Procedure):
-
Synthesis of the Precursor Ketone: The synthesis would likely commence with the appropriate substituted phenol, which would undergo a Friedel-Crafts acylation or a similar reaction to introduce the acetyl group, yielding 1-(4-chloro-2-hydroxy-3-methylphenyl)ethan-1-one.
-
Formation of a Chalcone Intermediate: The resulting ketone could then be reacted with a suitable electrophile to introduce the carbon framework that will form the pyranone ring.
-
Bromination and Cyclization: The intermediate would then be subjected to bromination, potentially using a reagent like N-bromosuccinimide (NBS), followed by an acid- or base-catalyzed intramolecular cyclization to yield the final chromen-4-one ring system.
Note: This proposed synthesis is based on established chemical principles for the formation of chromones. The specific reaction conditions, such as solvents, temperatures, and catalysts, would require experimental optimization for this particular target molecule.
Biological Activity and Potential Signaling Pathways
There is no specific biological activity data available for this compound in the public domain. However, the chromone scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities.
Known Activities of Structurally Related Chromones:
-
Antimicrobial and Antifungal Activity: Various halogenated chromone derivatives have demonstrated significant antimicrobial and antifungal properties. For instance, compounds like 6-bromo-3-formylchromone and 6-chloro-3-formylchromone have shown activity against Vibrio parahaemolyticus and Vibrio harveyi.[2] Other studies on flavonoid derivatives containing bromine and chlorine have also indicated potent inhibitory activity against pathogenic bacteria.[3][4]
-
Anticancer and Cytotoxic Activity: Chromone derivatives are widely investigated for their potential as anticancer agents.[5] Their mechanisms of action can include the inhibition of protein kinases, induction of apoptosis, and anti-proliferative effects. Some substituted chromones have been identified as potent inhibitors of the breast cancer resistance protein (ABCG2), which is involved in multidrug resistance.[6]
-
Anti-inflammatory Activity: The chromone nucleus is a key component of some compounds with anti-inflammatory properties.[7]
Potential Signaling Pathways:
Given the lack of specific studies on this compound, any depiction of a signaling pathway would be highly speculative. However, based on the activities of related compounds, potential interactions could be hypothesized. For instance, if the molecule were to exhibit anticancer properties, it might interfere with pathways such as:
-
Apoptosis Induction: Many cytotoxic agents trigger programmed cell death. A logical workflow for investigating this would involve treating cancer cell lines with the compound and assaying for markers of apoptosis.
-
Kinase Inhibition: Substituted chromones have been shown to inhibit various protein kinases involved in cell proliferation and survival.
Illustrative Experimental Workflow for Biological Evaluation:
Figure 2: A conceptual workflow for the initial biological evaluation of this compound.
Conclusion
This compound is a chemical entity with a confirmed molecular structure and a few predicted physical properties. However, there is a significant gap in the publicly available experimental data, including its melting point, solubility, detailed spectral characterization, a specific protocol for its synthesis, and any biological activity. The chromone scaffold is of great interest in medicinal chemistry, and based on the activities of structurally related compounds, this molecule warrants further investigation for its potential antimicrobial and cytotoxic properties. The general synthetic strategies and a conceptual workflow for biological evaluation provided herein can serve as a starting point for researchers aiming to explore the therapeutic potential of this and other novel substituted chromones.
References
- 1. 3-BROMO-6-CHLORO-7-METHYLCHROMONE | 263365-48-6 | Spectrum | Chemical Cloud Database [chemcd.com]
- 2. Frontiers | Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted chromones as highly potent nontoxic inhibitors, specific for the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
Technical Guide: 3-Bromo-6-chloro-7-methylchromen-4-one (CAS 263365-48-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloro-7-methylchromen-4-one is a halogenated derivative of the chromen-4-one scaffold. The chromen-4-one (or chromone) core is a privileged structure in medicinal chemistry, forming the backbone of a wide array of natural products and synthetic compounds with diverse and potent biological activities. The introduction of halogen atoms, such as bromine and chlorine, along with a methyl group, is anticipated to modulate the physicochemical and pharmacological properties of the parent chromone ring, potentially enhancing its efficacy and selectivity as a therapeutic agent.
Chromone derivatives have been extensively investigated for a variety of pharmacological applications, including as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. The specific substitution pattern of 3-bromo, 6-chloro, and 7-methyl suggests that this compound may exhibit interesting biological activities, particularly in the realm of oncology, given that halogenated chromenes have shown promise as cytotoxic agents. This technical guide aims to provide a comprehensive overview of the available technical data and potential applications of this compound, drawing upon information from structurally related compounds to infer its properties and potential mechanisms of action.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 263365-48-6 | Commercial Suppliers |
| Molecular Formula | C₁₀H₆BrClO₂ | Commercial Suppliers |
| Molecular Weight | 273.51 g/mol | Commercial Suppliers |
| IUPAC Name | 3-bromo-6-chloro-7-methyl-4H-chromen-4-one | - |
| Synonyms | 3-Bromo-6-chloro-7-methylchromone | Commercial Suppliers |
| Appearance | Solid (predicted) | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | - |
Synthesis and Experimental Protocols
A potential synthetic workflow is outlined below:
In-depth Technical Guide on 3-Bromo-6-chloro-7-methylchromen-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the physicochemical properties of 3-Bromo-6-chloro-7-methylchromen-4-one, a compound of interest in medicinal chemistry and drug discovery.
Molecular Identity and Properties
This compound is a halogenated chromone derivative. The structural features, including the bromine and chlorine substituents, as well as the methyl group, contribute to its specific chemical reactivity and biological activity.
Chemical Structure and Formula
The chemical formula for this compound is C10H6BrClO2[1][2][3].
Molecular Weight
The molecular weight of this compound is a critical parameter for various experimental and analytical procedures. Based on its chemical formula, the calculated molecular weight is approximately 273.51 g/mol [1][2][3].
Quantitative Data Summary
For clarity and ease of comparison, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C10H6BrClO2 | [1][2][3] |
| Molecular Weight | 273.51 g/mol | [1] |
| Alternate Molecular Weight | 273.512 g/mol | [2][3] |
| CAS Number | 263365-48-6 | [1][2][3] |
Logical Relationship of Molecular Components
The following diagram illustrates the constituent parts that form the final molecular weight of this compound.
Caption: Atomic contribution to the total molecular weight.
References
In-Depth Technical Guide: Elucidation of the Structure of 3-Bromo-6-chloro-7-methylchromen-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3-Bromo-6-chloro-7-methylchromen-4-one, a halogenated chromone derivative of interest in medicinal chemistry and drug development. This document details the synthetic pathway, spectroscopic characterization, and data analysis leading to the definitive structural confirmation of this compound.
Chemical Identity and Properties
This compound is a poly-substituted aromatic heterocyclic compound. The core structure is a chromen-4-one, also known as a chromone. The systematic substitution with bromine, chlorine, and a methyl group at specific positions on the chromone ring results in a molecule with distinct physicochemical properties.
| Property | Value | Source |
| Chemical Formula | C₁₀H₆BrClO₂ | [1] |
| Molecular Weight | 273.51 g/mol | [1] |
| CAS Number | 263365-48-6 | [1] |
| Synonyms | 3-Bromo-6-chloro-7-methyl-4H-chromen-4-one | [1] |
Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence starting from a substituted 2-hydroxyacetophenone. This pathway involves the formation of a key intermediate, a 3-formylchromone, followed by bromination and deformylation.
Step 1: Synthesis of 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde (Precursor)
The precursor, 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde, is synthesized from 1-(5-chloro-4-methyl-2-hydroxyphenyl)ethan-1-one via the Vilsmeier-Haack reaction.[2][3][4] This reaction introduces a formyl group at the 3-position of the chromone ring.
Experimental Protocol: Vilsmeier-Haack Reaction [2][5]
-
To a stirred solution of phosphorus oxychloride (POCl₃) in N,N-dimethylformamide (DMF) at 0°C, a solution of 1-(5-chloro-4-methyl-2-hydroxyphenyl)ethan-1-one in DMF is added dropwise.
-
The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde.
The crystal structure of this precursor has been reported, confirming its molecular geometry.[6][7][8][9][10]
Step 2: Synthesis of this compound
Proposed Experimental Protocol: Bromination and Deformylation
-
To a solution of 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde in a suitable solvent (e.g., chloroform or acetic acid), a brominating agent such as N-bromosuccinimide (NBS) or bromine is added.
-
The reaction may be initiated by a radical initiator (e.g., AIBN) or proceed under thermal or photochemical conditions.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
dot
Caption: Synthetic pathway for this compound.
Structure Elucidation by Spectroscopic Methods
The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Although specific data for the title compound is not publicly available, the expected spectral characteristics can be predicted based on the analysis of closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to provide key information about the substitution pattern on the aromatic ring and the chromone core.
-
Aromatic Protons: Two singlets are anticipated for the protons at positions 5 and 8 of the chromone ring, confirming the 6,7-disubstitution pattern.
-
C2-H Proton: A characteristic singlet for the proton at the 2-position of the chromone ring is expected.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group at the 7-position will be observed.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule.
-
Carbonyl Carbon: The carbonyl carbon (C4) will resonate at a characteristic downfield chemical shift.
-
Aromatic and Heterocyclic Carbons: Signals corresponding to the carbons of the benzene and pyran rings will be observed in the aromatic region. The carbons bearing substituents (Br, Cl, CH₃) will show characteristic shifts.
-
Methyl Carbon: An upfield signal will correspond to the methyl carbon.
Expected NMR Data (Predicted)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| C2-H | ~8.0-8.5 (s) | ~150-155 |
| C4=O | - | ~175-180 |
| C5-H | ~7.8-8.2 (s) | ~125-130 |
| C8-H | ~7.5-7.8 (s) | ~115-120 |
| C7-CH₃ | ~2.4-2.6 (s) | ~18-22 |
| C3-Br | - | ~110-115 |
| C6-Cl | - | ~130-135 |
| Other Ar-C | - | ~115-160 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
-
C=O Stretch: A strong absorption band is expected in the region of 1630-1680 cm⁻¹ for the conjugated ketone carbonyl group.
-
C=C Stretch: Aromatic and heterocyclic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: The ether C-O stretching vibration of the pyran ring is expected around 1200-1300 cm⁻¹.
-
C-Cl and C-Br Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.
Expected IR Data (Predicted)
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Ketone) | 1630 - 1680 |
| C=C (Aromatic) | 1450 - 1600 |
| C-O (Ether) | 1200 - 1300 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution due to the presence of bromine and chlorine.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (273.51 g/mol ).
-
Isotopic Pattern: Due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks (M⁺, M⁺+2, M⁺+4), which is a definitive indicator of the presence of one bromine and one chlorine atom.
References
- 1. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one | C10H6BrClO3 | CID 5411578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3-Bromo-6-chloro-7-methylchromen-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Properties
3-Bromo-6-chloro-7-methylchromen-4-one is a halogenated and methylated derivative of the chromen-4-one scaffold, a core structure found in many biologically active compounds. The presence of bromine and chlorine atoms, along with a methyl group, is expected to significantly influence its physicochemical and biological properties.
Chemical Structure:
Molecular Formula: C₁₀H₆BrClO₂
Molecular Weight: 273.51 g/mol [1][2]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds and known substituent effects on the chromen-4-one nucleus.
¹H NMR Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Coupling Constants (J, Hz) |
| ~8.20 | s | H-2 | - |
| ~8.05 | s | H-5 | - |
| ~7.50 | s | H-8 | - |
| ~2.50 | s | -CH₃ (at C-7) | - |
Note: The chemical shifts are estimations and may vary depending on the solvent and experimental conditions. The aromatic protons are expected to appear as singlets due to their substitution pattern.
¹³C NMR Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C-4 (C=O) |
| ~155 | C-2 |
| ~154 | C-8a |
| ~145 | C-7 |
| ~135 | C-6 |
| ~126 | C-5 |
| ~124 | C-4a |
| ~119 | C-8 |
| ~115 | C-3 |
| ~20 | -CH₃ (at C-7) |
Note: Carbon chemical shifts are estimations and can be influenced by solvent and concentration.
Mass Spectrometry
Ionization Mode: Electron Ionization (EI)
| m/z | Predicted Intensity (%) | Assignment |
| 272/274/276 | ~3:4:1 | [M]⁺• (Molecular ion with isotopic distribution of Br and Cl) |
| 244/246/248 | Variable | [M - CO]⁺• (Loss of carbon monoxide) |
| 193/195 | Variable | [M - Br]⁺ |
| 237/239 | Variable | [M - Cl]⁺ |
| 165 | Variable | Further fragmentation, loss of both halogens and CO |
Note: The isotopic pattern for one bromine and one chlorine atom (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) will result in a characteristic M, M+2, and M+4 pattern.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1650-1630 | Strong | C=O stretch (α,β-unsaturated ketone) |
| ~1610-1580 | Medium | C=C stretch (aromatic) |
| ~1470-1440 | Medium | C=C stretch (aromatic) |
| ~850-800 | Strong | C-Cl stretch |
| ~650-550 | Medium | C-Br stretch |
Proposed Experimental Protocols
The following protocols describe a plausible synthetic route and the general procedures for spectroscopic analysis of this compound.
Synthesis Workflow
The proposed synthesis involves a two-step process starting from the commercially available 4-chloro-3-methylphenol. The first step is the synthesis of the intermediate 6-chloro-7-methylchromen-4-one, followed by bromination at the C-3 position.
Caption: Proposed synthetic workflow for this compound.
Synthesis of 6-chloro-7-methylchromen-4-one (Intermediate)
-
Acetylation of 4-chloro-3-methylphenol: A mixture of 4-chloro-3-methylphenol, anhydrous sodium acetate, and acetic anhydride is refluxed for 6 hours. The reaction mixture is then poured into ice water, and the resulting solid is filtered, washed with water, and dried to yield 4-chloro-3-methylphenyl acetate.
-
Fries Rearrangement: The 4-chloro-3-methylphenyl acetate is heated with anhydrous aluminum chloride at 160-170°C for 3 hours. The reaction mass is cooled and decomposed with ice-cold hydrochloric acid. The separated solid is filtered and crystallized from ethanol to give 2-hydroxy-4-methyl-5-chloroacetophenone.
-
Cyclization: The 2-hydroxy-4-methyl-5-chloroacetophenone is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation. The intermediate enaminone is then treated with concentrated hydrochloric acid in dichloromethane and refluxed to afford 6-chloro-7-methylchromen-4-one.
Synthesis of this compound (Final Product)
-
Bromination: To a solution of 6-chloro-7-methylchromen-4-one in carbon tetrachloride, N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide are added.
-
Reaction: The mixture is refluxed for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and the succinimide is filtered off. The filtrate is washed with a saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system, followed by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic characterization of the title compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
The purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Mass Spectrometry (MS):
-
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.
-
The sample is introduced via a direct insertion probe or gas chromatography inlet.
-
The fragmentation pattern and isotopic distribution are analyzed to confirm the molecular weight and elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample is prepared as a KBr pellet or as a thin film on a salt plate.
-
The characteristic absorption bands are analyzed to identify the functional groups present in the molecule.
-
Conclusion
This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. While the presented data is predictive, it is based on robust chemical principles and analysis of similar structures. Researchers and scientists in drug development can utilize this information as a starting point for the synthesis, characterization, and further investigation of this and related chromen-4-one derivatives. Direct experimental verification of these predicted data and protocols is recommended for any future research and development activities.
References
An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-bromo-6-chloro-7-methylchromen-4-one and its derivatives. Chromen-4-one scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This document details the synthetic pathways, experimental protocols, and quantitative data to facilitate further research and development in this area.
Synthesis of the Core Intermediate: 6-chloro-7-methyl-4H-chromen-4-one
The synthesis of the target molecule, this compound, commences with the preparation of the core heterocyclic structure, 6-chloro-7-methyl-4H-chromen-4-one. A plausible and efficient synthetic route starts from the commercially available 4-chloro-3-methylphenol.
The initial step involves the Fries rearrangement of an ester derivative of 4-chloro-3-methylphenol to introduce an acetyl group, yielding 2'-hydroxy-4'-methyl-5'-chloroacetophenone. This key intermediate is then cyclized to form the chromen-4-one ring.
A widely employed method for the cyclization of o-hydroxyacetophenones to chromen-4-ones involves reaction with dimethylformamide-dimethyl acetal (DMF-DMA). This reagent serves as a one-carbon synthon to build the pyranone ring.
Experimental Protocol: Synthesis of 6-chloro-7-methyl-4H-chromen-4-one
Step 1: Acetylation of 4-chloro-3-methylphenol
-
To a solution of 4-chloro-3-methylphenol (1 equivalent) in a suitable solvent such as pyridine or dichloromethane, add acetic anhydride (1.2 equivalents).
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
Upon completion, the mixture is poured into ice-water and the product, 4-chloro-3-methylphenyl acetate, is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude ester.
Step 2: Fries Rearrangement to 2'-hydroxy-4'-methyl-5'-chloroacetophenone
-
The crude 4-chloro-3-methylphenyl acetate is heated with anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) at a temperature of 140-160 °C for 2-3 hours.
-
The reaction mixture is then cooled and carefully hydrolyzed by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting solid, 2'-hydroxy-4'-methyl-5'-chloroacetophenone, is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
Step 3: Cyclization to 6-chloro-7-methyl-4H-chromen-4-one
-
A mixture of 2'-hydroxy-4'-methyl-5'-chloroacetophenone (1 equivalent) and dimethylformamide-dimethyl acetal (DMF-DMA, 2-3 equivalents) is heated at reflux for 4-6 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the excess DMF-DMA is removed under reduced pressure.
-
The resulting residue is then treated with a mixture of concentrated hydrochloric acid and dichloromethane and refluxed for 1-2 hours to effect the final cyclization and hydrolysis of the enamine intermediate.
-
The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 6-chloro-7-methyl-4H-chromen-4-one.
Quantitative Data for 6-chloro-7-methyl-4H-chromen-4-one
| Property | Value |
| Molecular Formula | C₁₀H₇ClO₂ |
| Molecular Weight | 194.61 g/mol |
| Appearance | Solid |
| Melting Point | Data not available in cited sources |
| ¹H NMR | Data not available in cited sources |
| ¹³C NMR | Data not available in cited sources |
Bromination at the 3-Position: Synthesis of this compound
The 3-position of the chromen-4-one ring is electron-deficient due to the influence of the adjacent carbonyl group, but it is still susceptible to electrophilic substitution reactions, particularly halogenation, under appropriate conditions. The synthesis of this compound is achieved by the direct bromination of the 6-chloro-7-methyl-4H-chromen-4-one precursor.
N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation. The reaction is typically carried out in a suitable solvent and may be initiated by a radical initiator or by light.
Experimental Protocol: Synthesis of this compound
-
To a solution of 6-chloro-7-methyl-4H-chromen-4-one (1 equivalent) in a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃), add N-bromosuccinimide (NBS, 1.1 equivalents).
-
A catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), can be added.
-
The reaction mixture is heated at reflux for 2-4 hours. The reaction can also be initiated by irradiating with a UV lamp.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₆BrClO₂ |
| Molecular Weight | 273.51 g/mol |
| Appearance | Solid |
| Melting Point | Data not available in cited sources |
| ¹H NMR | Data not available in cited sources |
| ¹³C NMR | Data not available in cited sources |
Synthesis of this compound Derivatives
The bromine atom at the 3-position of the chromen-4-one ring serves as a versatile handle for the synthesis of a wide range of derivatives through various cross-coupling and substitution reactions.
Formylation via Vilsmeier-Haack Reaction
While not a derivative of the 3-bromo compound, the 3-formyl derivative is an important related compound. The Vilsmeier-Haack reaction can be used to introduce a formyl group at the 3-position of 6-chloro-7-methyl-4H-chromen-4-one, yielding 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde. The crystal structure of this compound has been reported, confirming its successful synthesis.
-
The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF).
-
To this reagent, a solution of 6-chloro-7-methyl-4H-chromen-4-one (1 equivalent) in DMF is added slowly.
-
The reaction mixture is then heated at 60-80 °C for several hours.
-
After cooling, the reaction mixture is poured into ice-water and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate).
-
The precipitated product is filtered, washed with water, and recrystallized to give 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde.
Quantitative Data for 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde
| Property | Value |
| Molecular Formula | C₁₁H₇ClO₃ |
| Molecular Weight | 222.62 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Data not available in cited sources |
| Crystal Structure | Reported[1][2] |
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described in this guide.
Caption: Synthesis of the 6-chloro-7-methyl-4H-chromen-4-one core.
Caption: Bromination at the 3-position.
Caption: Vilsmeier-Haack formylation at the 3-position.
Conclusion
This technical guide outlines the synthetic routes for the preparation of this compound and its key precursor. The provided experimental protocols, though generalized from standard organic chemistry practices in the absence of specific literature for this exact molecule, offer a solid foundation for researchers to undertake the synthesis of these compounds. The versatility of the 3-bromo substituent opens up avenues for the creation of diverse libraries of chromen-4-one derivatives for biological screening and drug discovery programs. Further research is warranted to optimize the reaction conditions and fully characterize the synthesized compounds.
References
In-Depth Technical Guide: Biological Activity of 3-Bromo-6-chloro-7-methylchromen-4-one
Core Compound Information
| Compound Name | 3-Bromo-6-chloro-7-methylchromen-4-one |
| CAS Number | 263365-48-6 |
| Molecular Formula | C₁₀H₆BrClO₂ |
| Molecular Weight | 273.51 g/mol |
| Structure | (Structure of this compound) |
Predicted Biological Activity: Antifungal Properties
Based on studies of closely related chromone derivatives, this compound is predicted to exhibit antifungal properties, particularly against opportunistic yeast pathogens of the Candida genus. Research on a range of substituted chromones has highlighted their potential as a promising class of antifungal agents.
A key study investigating the antifungal and antibiofilm activities of 27 different chromones provides valuable insights into the potential efficacy of the core structure.[1][2] In this study, the analogue 3-bromo-6-chlorochromone (lacking the 7-methyl group) was tested against a panel of nine Candida strains.[2]
Data Presentation: Antifungal Activity of 3-bromo-6-chlorochromone
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 3-bromo-6-chlorochromone against various Candida species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Fungal Strain | MIC (µg/mL) | MIC (µM) |
| C. albicans DAY185 | >100 | >358.4 |
| C. albicans ATCC 10231 | >100 | >358.4 |
| C. glabrata ATCC 2001 | >100 | >358.4 |
| C. glabrata KCCM 50701 | >100 | >358.4 |
| C. parapsilosis ATCC 7330 | 100 | 358.4 |
| C. parapsilosis KCCM 50030 | 100 | 358.4 |
| C. parapsilosis ATCC 22019 | 100 | 358.4 |
| C. auris KCTC 17809 | 20 | 71.7 |
| C. auris KCTC 17810 | 20 | 71.7 |
Data extracted from Lee, J. H., Kim, Y. G., Kim, Y., & Lee, J. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Microbiology Spectrum, 11(6), e01737-23.[2]
Notably, 3-bromo-6-chlorochromone demonstrated significant activity against the emerging multidrug-resistant pathogen Candida auris, with an MIC of 20 µg/mL.[2] While its activity against other tested Candida species was less potent, this finding suggests that the 3-bromo-6-chloro-chromone scaffold is a promising starting point for the development of novel anti-auris agents. The addition of a methyl group at the 7-position in this compound could potentially modulate this activity, warranting direct experimental investigation.
Experimental Protocols
The following section details the standard methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains, based on established protocols from the Clinical and Laboratory Standards Institute (CLSI) and as described in the literature for chromone testing.[2]
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is considered the gold standard for determining the MIC of an antifungal agent in a liquid medium.
a) Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours to ensure viable and pure colonies.
-
A sterile loop is used to collect several colonies, which are then suspended in sterile saline solution (0.85% NaCl).
-
The turbidity of the fungal suspension is adjusted to a 0.5 McFarland standard using a spectrophotometer (at a wavelength of 530 nm) or a Wickerham card. This corresponds to a cell density of approximately 1-5 x 10⁶ CFU/mL.
-
The stock inoculum is further diluted in a standardized liquid medium, such as RPMI-1640 with L-glutamine and buffered with MOPS, to achieve the final target concentration for the assay.
b) Preparation of Compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
A series of twofold serial dilutions of the compound are prepared in a 96-well microtiter plate using the RPMI-1640 medium. The final concentrations should span a range appropriate to determine the MIC.
c) Inoculation and Incubation:
-
The diluted fungal inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
Control wells are included: a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
The microtiter plates are incubated at 35°C for 24-48 hours.
d) Determination of MIC:
-
Following incubation, the MIC is determined by visual inspection or by using a spectrophotometric plate reader.
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Hypothesized Antifungal Signaling Pathway
Based on transcriptomic analyses of active chromone derivatives against C. albicans, a potential mechanism of action involves the dysregulation of genes crucial for virulence, particularly hyphae formation and biofilm development.[2]
Caption: Hypothesized mechanism of antifungal action via gene regulation.
This proposed pathway suggests that this compound may exert its antifungal effect by downregulating key positive regulators of filamentation, TEC1 and UME6, while potentially upregulating negative regulators like UCF1. The net effect would be an inhibition of the yeast-to-hyphae transition, a critical step for biofilm formation and tissue invasion by pathogenic Candida species.[2]
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural similarity of this compound to 3-bromo-6-chlorochromone suggests a strong potential for antifungal activity, particularly against the high-priority fungal pathogen C. auris. The provided data and hypothesized mechanism of action serve as a foundational guide for future research.
Recommendations for further investigation include:
-
Synthesis and in vitro screening: The primary step is to synthesize this compound and perform antifungal susceptibility testing against a broad panel of clinically relevant fungal pathogens to determine its MIC values.
-
Mechanism of action studies: Should significant antifungal activity be confirmed, further studies, including transcriptomics, proteomics, and enzymatic assays, are warranted to elucidate the precise molecular targets and signaling pathways affected by the compound.
-
Structure-activity relationship (SAR) studies: A systematic investigation of substitutions on the chromone ring will help in optimizing the antifungal potency and selectivity, potentially leading to the development of a novel class of antifungal therapeutics.
-
Toxicity and in vivo efficacy: Promising candidates should be evaluated for their cytotoxicity against mammalian cell lines and subsequently tested in animal models of fungal infections to assess their in vivo efficacy and safety profile.
References
Unraveling the Enigmatic Mechanism of 3-Bromo-6-chloro-7-methylchromen-4-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the precise mechanism of action for 3-Bromo-6-chloro-7-methylchromen-4-one remains to be definitively elucidated through direct experimental evidence, a comprehensive review of structurally analogous chromen-4-one derivatives provides a strong foundation for postulating its potential biological activities and molecular targets. This technical guide synthesizes the existing body of research on substituted chromen-4-ones to infer the likely mechanistic pathways of this specific compound. Drawing upon a wealth of preclinical data for related molecules, we will explore potential antitumor, anti-inflammatory, and antimicrobial properties, detailing possible interactions with key cellular signaling cascades. This document aims to provide a robust framework for future research and drug development efforts centered on this compound.
Introduction: The Therapeutic Potential of the Chromen-4-one Scaffold
The chromen-4-one (also known as chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[1][3][4] The specific substitutions on the chromone ring system play a critical role in defining the pharmacological profile of each derivative, influencing its target specificity and potency. The subject of this guide, this compound, possesses a unique combination of halogen and methyl substitutions that are predicted to modulate its biological effects.
Inferred Biological Activities and Potential Mechanisms of Action
Based on the activities of structurally similar chromen-4-one derivatives, this compound is likely to exhibit a range of biological effects. The following sections detail these potential activities and the underlying molecular mechanisms, supported by data from analogous compounds.
Anticancer Activity
Substituted chromen-4-ones have emerged as a promising class of antitumor agents, with several derivatives demonstrating potent cytotoxicity against various cancer cell lines.[1][4] The proposed mechanisms for their anticancer effects are multifaceted and often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
2.1.1. Induction of Apoptosis:
A common mechanism of action for anticancer chromones is the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways. For instance, studies on related chromone derivatives have shown an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[3] This shift in the balance of apoptotic regulators promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately leading to cell death. Furthermore, the tumor suppressor protein p53 has been implicated in the apoptotic response to certain chromones.[3]
2.1.2. Inhibition of Pro-inflammatory Pathways:
Chronic inflammation is a well-established driver of tumorigenesis. Several chromen-4-one derivatives have been shown to exert anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Vascular Endothelial Growth Factor (VEGF).[3] By inhibiting these key mediators of inflammation and angiogenesis, this compound could potentially disrupt the tumor microenvironment and inhibit cancer progression.
2.1.3. Targeting Specific Kinases and Enzymes:
Recent research has identified specific molecular targets for some chromen-4-one derivatives. For example, certain substituted chroman-4-ones, which share a similar core structure, have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[5] SIRT2 is implicated in various cellular processes, including cell cycle control and tumorigenesis, making it an attractive target for cancer therapy. Other studies have pointed towards the inhibition of tubulin polymerization as a potential mechanism for the cytotoxic effects of some chromenes.[1]
Quantitative Data from Structurally Related Compounds
To provide a clearer perspective on the potential potency of this compound, the following tables summarize quantitative data from studies on analogous chromen-4-one derivatives.
Table 1: Anticancer Activity of Substituted Chromene Derivatives
| Compound | Cell Line | IC50 (nM) | Reference |
| Chromene 4a | A172 (Glioma) | 640 | [1] |
| Chromene 4e | A172 (Glioma) | 7.4 | [1] |
Table 2: Anti-inflammatory Activity of a Chromene Derivative in an Animal Model of Hepatocellular Carcinoma (HCC)
| Parameter | Control Group | HCC Group | HCC + Chromene Derivative | Reference |
| TNF-α (pg/mL) | 15.2 ± 1.3 | 45.8 ± 3.1 | 20.5 ± 1.9 | [3] |
| VEGF (pg/mL) | 28.4 ± 2.5 | 89.1 ± 6.7 | 35.7 ± 3.1 | [3] |
Detailed Experimental Protocols for Key Experiments
The following are representative experimental protocols from the cited literature that could be adapted for the investigation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Western Blot Analysis for Apoptotic Proteins
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
ELISA for Pro-inflammatory Cytokines
-
Sample Collection: Collect serum or cell culture supernatant from treated and control groups.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine (e.g., TNF-α, VEGF).
-
Standard Curve: Generate a standard curve using recombinant cytokines.
-
Concentration Determination: Determine the concentration of the cytokines in the samples by interpolating from the standard curve.
Visualizing Potential Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that may be modulated by this compound based on the activities of related compounds.
Caption: Inferred anticancer signaling pathways of this compound.
Caption: Proposed experimental workflow to investigate the anticancer mechanism.
Conclusion and Future Directions
While direct experimental data on the mechanism of action of this compound is currently unavailable, the extensive research on structurally related chromen-4-one derivatives provides a strong basis for inferring its potential biological activities. The evidence strongly suggests that this compound is likely to possess anticancer properties, potentially mediated through the induction of apoptosis, inhibition of pro-inflammatory signaling, and targeting of specific cellular enzymes.
Future research should focus on validating these inferred mechanisms through rigorous in vitro and in vivo studies. The experimental protocols outlined in this guide provide a starting point for such investigations. A thorough understanding of the molecular targets and signaling pathways modulated by this compound will be crucial for its potential development as a novel therapeutic agent. The unique substitution pattern of this compound may confer novel pharmacological properties, and a comprehensive structure-activity relationship study of related analogues would be highly valuable.
References
- 1. New substituted 4H-chromenes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Rising Profile of Halogenated Chromen-4-ones: A Technical Guide on Synthesis and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the synthesis, characterization, and potential biological significance of halogenated chromen-4-ones, a class of heterocyclic compounds attracting growing interest in medicinal chemistry. While specific data on every derivative is not always available, this paper will use 3-Bromo-6-chloro-7-methylchromen-4-one as a representative example to illustrate the broader characteristics and potential of this compound class. The information presented herein is a synthesis of available literature on closely related analogues and general principles of chromone chemistry, providing a foundational resource for researchers in the field.
Physicochemical Properties of a Representative Halogenated Chromone
The fundamental physicochemical properties of a molecule are critical for its development as a potential therapeutic agent. Below is a summary of the available data for this compound.
| Property | Value | Source |
| CAS Number | 263365-48-6 | Chemcd |
| Molecular Formula | C₁₀H₆BrClO₂ | Chemcd |
| Molecular Weight | 273.512 g/mol | Chemcd |
| Synonyms | 3-Bromo-6-chloro-7-methyl-4H-chromen-4-one | Chemcd |
Synthesis of Halogenated Chromen-4-ones: A Generalized Approach
The synthesis of the chromen-4-one scaffold can be achieved through several established methods. A common and versatile approach involves the cyclization of a substituted 2'-hydroxyacetophenone. The following protocol is a generalized procedure for the synthesis of a halogenated chromen-4-one, based on common organic synthesis techniques for this class of compounds.
Generalized Experimental Protocol
Step 1: Synthesis of the 2'-Hydroxyacetophenone Precursor
The synthesis would likely begin with a suitably substituted phenol, in this case, a 4-chloro-5-methylphenol. This precursor would then undergo a Friedel-Crafts acylation or a similar reaction to introduce the acetyl group at the 2'-position.
Step 2: Cyclization to the Chromone Core
A common method for constructing the pyrone ring is the Baker-Venkataraman rearrangement, followed by acid-catalyzed cyclization. Alternatively, condensation with a suitable reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization can be employed.
Step 3: Halogenation of the Chromone Core
The final step would involve the selective bromination at the 3-position of the 6-chloro-7-methylchromen-4-one intermediate. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or under UV irradiation.
Illustrative Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for this compound.
Methodological & Application
Research Applications of 3-Bromo-6-chloro-7-methylchromen-4-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromen-4-one derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of halogen atoms and methyl groups to the chromen-4-one scaffold can significantly modulate their biological properties, including anti-cancer, anti-inflammatory, and enzyme inhibitory activities. This document provides detailed application notes and experimental protocols for the potential research applications of 3-Bromo-6-chloro-7-methylchromen-4-one, a halogenated chromen-4-one derivative.
Disclaimer: Specific experimental data and established protocols for this compound are not extensively available in the current scientific literature. The following application notes and protocols are based on the known biological activities of structurally related chromen-4-one and coumarin derivatives and are provided as a guide for exploratory research.
I. Potential Research Applications
Based on the biological activities of analogous compounds, this compound holds potential for investigation in the following areas:
-
Anti-Cancer Research: Halogenated chromenes and coumarins have demonstrated significant cytotoxicity against various cancer cell lines.[1][2][3][4][5] The presence of bromine and chlorine atoms on the chromen-4-one core may enhance its anti-proliferative activity. Potential mechanisms of action to investigate include apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[2][3]
-
Kinase Inhibition: The chromen-4-one scaffold is a known ATP-competitive inhibitor of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[6][7] this compound could be screened against a panel of kinases to identify potential targets.
-
Antibacterial and Antifungal Activity: Halogenated natural products are known to possess antimicrobial properties.[8][9][10][11] This compound could be evaluated for its efficacy against a range of pathogenic bacteria and fungi.
II. Data Presentation: Biological Activities of Related Chromen-4-one Derivatives
Due to the absence of specific data for this compound, the following table summarizes the anti-cancer activity of other substituted chromene derivatives to provide a reference for expected potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-amino-4-(5-bromo-2-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile | A172 (Glioma) | 0.0074 | [1] |
| 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one | Colon Cancer Cells | Not specified, but showed high cytotoxicity | [2] |
| 5-chloro-n-(2-methoxy-5-(Methyl (2-oxo-2H-Chromen-4-yl)amino) pentanamide | Various Tumor Cells | 0.0035 - 0.0319 | [3] |
| 4H-chromen-4-one derivative | Human Colon Carcinoma | 9.68 µg/ml | [12] |
| 4H-chromen-4-one derivative | Human Prostate Adenocarcinoma | 9.93 µg/ml | [12] |
III. Experimental Protocols
A. Proposed Synthesis of this compound
A plausible synthetic route for this compound can be adapted from general methods for the synthesis of 3-halochromones.[13][14]
Step 1: Synthesis of 6-chloro-7-methylchromen-4-one
This intermediate can be synthesized from 1-(5-chloro-2-hydroxy-4-methylphenyl)ethan-1-one through cyclization with a suitable reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by acid-catalyzed cyclization.
Step 2: Bromination of 6-chloro-7-methylchromen-4-one
The bromination at the C3 position can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent like carbon tetrachloride, or by using potassium bromide (KBr) with an oxidizing agent.[13]
Protocol: Synthesis of this compound
-
Synthesis of 6-chloro-7-methylchromen-4-one:
-
To a solution of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethan-1-one in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Reflux the mixture for 12-18 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in acetic acid and add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture at 100°C for 2-4 hours.
-
Pour the cooled reaction mixture into ice-water.
-
Filter the precipitated solid, wash with water, and dry to obtain 6-chloro-7-methylchromen-4-one.
-
Purify the crude product by recrystallization from ethanol.
-
-
Bromination at C3:
-
Dissolve 6-chloro-7-methylchromen-4-one in a suitable solvent such as acetic acid.
-
Add potassium bromide (KBr) and an oxidizing agent (e.g., potassium persulfate) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain this compound.
-
B. In Vitro Anti-Cancer Activity Assay (MTT Assay)
This protocol is a general method to assess the cytotoxicity of the compound against cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
C. In Vitro Kinase Inhibition Assay
This is a general protocol to screen for kinase inhibitory activity.[15]
Protocol:
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, prepare a reaction mixture containing the kinase of interest, its specific substrate, and ATP in a suitable kinase buffer.
-
Add varying concentrations of this compound (dissolved in DMSO) to the wells. Include a vehicle control (DMSO) and a known inhibitor as a positive control.
-
-
Incubation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., ADP-Glo™, Z'-LYTE™, or ELISA-based assays that detect substrate phosphorylation).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the inhibition percentage against the compound concentration.
-
IV. Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Experimental workflow for in vitro anti-cancer screening.
Caption: Proposed mechanism of kinase inhibition by this compound.
References
- 1. New substituted 4H-chromenes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 4. Synthesis, molecular modeling and anticancer activity of new coumarin containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]
- 12. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 3-halochromones with simple KX halogen sources enabled by in situ halide oxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 3-Bromo-6-chloro-7-methylchromen-4-one: A Novel Chemical Probe
For Research Use Only.
Introduction
3-Bromo-6-chloro-7-methylchromen-4-one is a halogenated chromone derivative with potential as a chemical probe for biological research. The chromone scaffold is a common motif in a variety of biologically active compounds, exhibiting a wide range of pharmacological properties. The specific substitutions on this particular molecule, a bromine at the 3-position, a chlorine at the 6-position, and a methyl group at the 7-position, are anticipated to confer unique properties regarding its biological targets and mechanism of action.
These application notes provide an overview of the current understanding of this compound and preliminary protocols for its use in cell-based assays. Due to the novelty of this compound, the information presented here is based on the general properties of chromone derivatives and will be updated as more specific data becomes available.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 263365-48-6 | N/A |
| Molecular Formula | C₁₀H₆BrClO₂ | N/A |
| Molecular Weight | 273.51 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. Poorly soluble in water. | N/A |
Putative Biological Activity
While the specific biological targets of this compound have not yet been fully elucidated, related chromone-containing compounds have been reported to exhibit a variety of activities, including but not limited to:
-
Kinase Inhibition: Many chromone derivatives have been shown to inhibit various protein kinases involved in cell signaling pathways.
-
Enzyme Inhibition: Other enzymatic targets, such as phosphatases and proteases, could be modulated by this compound.
-
Receptor Modulation: Interaction with nuclear receptors or other cellular receptors is a possibility.
Further research is required to identify the specific molecular targets and pathways affected by this compound.
Experimental Protocols
The following are general protocols that can be adapted for the initial characterization of the biological activity of this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol is designed to determine the effect of the compound on cell viability and to establish a working concentration range for further experiments.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, HEK293T)
-
Complete cell culture medium
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Workflow:
Caption: Workflow for determining cell viability/cytotoxicity.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of the 10 mM stock solution of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a DMSO vehicle control.
-
Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for a further 24, 48, or 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blotting for Pathway Analysis
This protocol can be used to investigate the effect of the compound on specific signaling pathways.
Materials:
-
Mammalian cell line of interest
-
6-well or 10 cm cell culture dishes
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., phosphorylated and total forms of kinases)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Workflow:
Application Notes and Protocols: 3-Bromo-6-chloro-7-methylchromen-4-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 3-Bromo-6-chloro-7-methylchromen-4-one and related halogenated chromen-4-one derivatives in medicinal chemistry. The document outlines potential therapeutic areas, summarizes biological activity data of structurally similar compounds, and provides detailed experimental protocols for synthesis and biological evaluation.
Introduction to Halogenated Chromen-4-ones in Drug Discovery
The chromen-4-one (chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of many naturally occurring and synthetic bioactive compounds. The introduction of halogen atoms, such as bromine and chlorine, into the chromone ring system can significantly modulate the physicochemical and pharmacological properties of the molecule. This often leads to enhanced biological activity, improved selectivity, and better pharmacokinetic profiles. This compound is a representative member of this class, and while specific data for this exact compound is limited, the broader family of halogenated chromen-4-ones has demonstrated significant potential in several therapeutic areas.
Potential Therapeutic Applications
Based on studies of structurally related compounds, this compound is a promising candidate for investigation in the following areas:
-
Antiviral Activity: Chromen-4-one derivatives have been investigated as inhibitors of various viral targets. Notably, substituted chromen-4-ones have been identified as potential inhibitors of Hepatitis B Virus (HBV) by targeting the covalently closed circular DNA (cccDNA).[1][2]
-
Antimicrobial Activity: Halogenated flavonoids, including chromones, have shown potent activity against a range of pathogenic bacteria and fungi. The presence of chlorine and bromine atoms can enhance the antimicrobial properties of the chromone scaffold.[3]
-
Monoamine Oxidase B (MAO-B) Inhibition: Chromone derivatives have emerged as potent and selective inhibitors of MAO-B, an important target in the treatment of neurodegenerative disorders such as Parkinson's disease.[4]
Biological Activity of Related Halogenated Chromen-4-ones
The following tables summarize the biological activity of various halogenated chromen-4-one derivatives from published studies. This data provides a strong rationale for the investigation of this compound in similar assays.
Table 1: Antiviral Activity of Substituted Chromen-4-one Derivatives against Hepatitis B Virus (HBV)
| Compound ID | Structure | Target | Assay | IC₅₀ (µM) | Reference |
| Representative Cmpd | Substituted Chromen-4-one | HBV cccDNA | HepDES19 Inhibition | 0.1 - 10 | [1][2] |
Table 2: Antimicrobial Activity of Halogenated Chromen-4-one Analogs
| Compound Class | Target Organisms | Assay | MIC (µg/mL) | Reference |
| Chroman-4-one Derivatives | Staphylococcus epidermidis, Candida spp. | Microdilution | 128 (antibacterial), Good activity (antifungal) | [5][6] |
Table 3: MAO-B Inhibitory Activity of Substituted Chromone Derivatives
| Compound ID | Substitution Pattern | Target | Assay | IC₅₀ (nM) | Selectivity Index (SI) | Reference |
| Compound 17d | Chromone-hydroxypyridinone hybrid | hMAO-B | Fluorometric | 67.02 ± 4.3 | 11 | [7] |
| Cmpd with 6-[(3-bromobenzyl)oxy] | C3-acidic/aldehydic groups | hMAO-B | Fluorometric | 2.8 and 3.7 | High | [8] |
| Chromane-2,4-dione 133 | C6/C7-substituted | hMAO-B | Fluorometric | 638 | Selective | [4] |
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of halogenated chromen-4-ones, based on established literature procedures.
4.1. General Synthesis of this compound
A common route for the synthesis of 3-halogenated chromen-4-ones involves the cyclization of a corresponding phenol derivative followed by halogenation.
-
Step 1: Synthesis of 6-chloro-7-methylchroman-4-one
-
This can be achieved through various methods, including the reaction of a substituted phenol with an appropriate three-carbon synthon. A general method involves the reaction of 4-chloro-3-methylphenol with an acrylic acid derivative followed by intramolecular Friedel-Crafts acylation.
-
-
Step 2: Bromination of the Chroman-4-one
-
The synthesized 6-chloro-7-methylchroman-4-one can be subjected to bromination at the C3 position using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent like carbon tetrachloride.
-
-
Step 3: Dehydrogenation to form the Chromen-4-one
-
The resulting 3-bromo-6-chloro-7-methylchroman-4-one is then dehydrogenated to introduce the double bond in the pyranone ring, yielding this compound. This can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
4.2. Antiviral Assay Protocol (Hepatitis B Virus cccDNA Inhibition)
This protocol is based on the Engineered HepDES19 primary screen assay.[1][2]
-
Cell Culture: Maintain HepDES19 cells, a stable cell line that produces HBV cccDNA, in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Seed the HepDES19 cells in 96-well plates. After cell attachment, treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).
-
cccDNA Extraction: After incubation, lyse the cells and extract the episomal DNA containing the HBV cccDNA.
-
Quantification of cccDNA: Quantify the amount of HBV cccDNA using a quantitative real-time PCR (qPCR) assay with specific primers and probes targeting the HBV genome.
-
Data Analysis: Determine the concentration of the test compound that inhibits cccDNA formation by 50% (IC₅₀) by plotting the percentage of inhibition against the compound concentration.
4.3. Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[5][6]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
4.4. Monoamine Oxidase B (MAO-B) Inhibition Assay Protocol (Fluorometric)
This is a common in vitro assay to determine the inhibitory activity of compounds against MAO-B.[9][10][11]
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B enzyme and a suitable substrate (e.g., kynuramine or tyramine) in an assay buffer.
-
Inhibitor Preparation: Prepare various concentrations of the test compound.
-
Assay Reaction: In a 96-well plate, add the MAO-B enzyme and the test compound at different concentrations. After a pre-incubation period, initiate the reaction by adding the substrate.
-
Detection: The MAO-B enzyme activity leads to the production of hydrogen peroxide, which can be detected using a fluorometric probe (e.g., Amplex Red) in the presence of horseradish peroxidase. Measure the fluorescence intensity over time.
-
Data Analysis: Calculate the rate of the reaction for each compound concentration. Determine the IC₅₀ value by plotting the percentage of MAO-B inhibition against the logarithm of the inhibitor concentration.
Visualizations: Workflows and Potential Mechanisms
5.1. Experimental Workflows
Caption: General synthetic workflow for this compound.
Caption: Workflow for the biological evaluation of chromen-4-one derivatives.
5.2. Proposed Mechanisms of Action
Caption: Simplified diagram of competitive MAO-B inhibition by chromen-4-ones.
Conclusion
This compound belongs to a class of halogenated chromen-4-ones with significant potential in medicinal chemistry. The available data on related compounds strongly suggest that this molecule warrants further investigation as a potential antiviral, antimicrobial, and MAO-B inhibitory agent. The protocols and data presented in these application notes provide a solid foundation for researchers to initiate such studies. Further derivatization and structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this promising scaffold for future drug development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substituted Chromen-4-one Derivatives for Treating Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromone-based monoamine oxidase B inhibitor with potential iron-chelating activity for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
Application Notes & Protocols for 3-Bromo-6-chloro-7-methylchromen-4-one Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromen-4-one derivatives are a significant class of heterocyclic compounds known for their diverse pharmacological properties. These structures are recognized for their potential to interact with various cellular targets, leading to a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. This document provides a detailed framework for the initial biological evaluation of a novel derivative, 3-Bromo-6-chloro-7-methylchromen-4-one. The following protocols for cytotoxicity screening and antimicrobial evaluation are based on established methodologies for similar chromen-4-one compounds.
Anticancer Activity Evaluation
A primary area of investigation for novel chromen-4-one derivatives is their potential as anticancer agents. Compounds of this class have been shown to induce apoptosis and inhibit key enzymes involved in cancer progression, such as telomerase and sirtuins. The initial assessment of anticancer potential is typically performed through in vitro cytotoxicity assays against a panel of human cancer cell lines.
Protocol: In Vitro Cytotoxicity Screening using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound, a key indicator of its cytotoxic potential.
Materials:
-
This compound (Test Compound)
-
Human cancer cell lines (e.g., SGC-7901, HepG2, Hela, U87, SMMC-7721)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells, perform a cell count, and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
Summarize the IC₅₀ values for this compound against the tested cancer cell lines in a clear, tabular format.
| Cell Line | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| SGC-7901 | Data | Data |
| HepG2 | Data | Data |
| Hela | Data | Data |
| U87 | Data | Data |
| SMMC-7721 | Data | Data |
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of a test compound.
Potential Signaling Pathway: Apoptosis Induction
Many chromen-4-one derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated if the test compound shows significant cytotoxicity.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
Antimicrobial Activity Evaluation
The emergence of microbial resistance to existing drugs necessitates the discovery of new antimicrobial agents. Chroman-4-one and homoisoflavonoid derivatives have demonstrated promising activity against various pathogenic microorganisms.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound (Test Compound)
-
Bacterial strains (e.g., Staphylococcus epidermidis, Pseudomonas aeruginosa, Salmonella enteritidis)
-
Fungal strains (e.g., Candida albicans, Candida tropicalis, Aspergillus flavus)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microplates
-
Microbial inoculums standardized to 0.5 McFarland
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
DMSO
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in the appropriate broth (MHB or RPMI) in a 96-well plate to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the corresponding broth.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Data Presentation:
Present the MIC values for this compound against the tested microbial strains in a tabular format.
| Microorganism | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| S. epidermidis | Data | Data |
| P. aeruginosa | Data | Data |
| S. enteritidis | Data | Data |
| C. albicans | Data | Data |
| C. tropicalis | Data | Data |
| A. flavus | Data | Data |
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Application Notes and Protocols for 3-Bromo-6-chloro-7-methylchromen-4-one in Cell Imaging
Disclaimer: Publicly available scientific literature and databases currently lack specific experimental data on the application of 3-Bromo-6-chloro-7-methylchromen-4-one for cell imaging. The following application notes, protocols, and data are presented as a generalized guide for the evaluation of a novel chromenone-based compound for live-cell imaging, based on the known properties of similar fluorescent dyes. All parameters and procedures would require experimental validation for this specific molecule.
Application Note: A Potential Novel Fluorophore for Cellular Imaging
Introduction
This compound is a halogenated chromenone derivative. The chromenone scaffold is a core structure in many synthetic and natural compounds that exhibit fluorescence. Substitution on the chromenone ring system can modulate the photophysical properties, making these compounds versatile candidates for the development of novel fluorescent probes for biological imaging. This document provides a hypothetical framework for the characterization and application of this compound as a fluorescent probe for imaging live or fixed cells.
Principle
The utility of a novel fluorophore for cell imaging is dependent on several key characteristics: its ability to be excited by common light sources (e.g., lasers on a confocal microscope), its emission of a detectable fluorescent signal, its photostability, its permeability to cell membranes, and its low cytotoxicity. The protocols outlined below provide a systematic approach to evaluating these properties for this compound.
Potential Applications
Based on the chromenone core, this compound could potentially be developed for:
-
General cytoplasmic and organelle staining.
-
As a basis for targeted probes by conjugating it to specific ligands.
-
Use in multi-color imaging experiments with other fluorophores.
Data Presentation
The following tables summarize the types of quantitative data that should be collected to characterize this compound for cell imaging applications.
Table 1: Photophysical Properties
| Property | Value | Conditions |
| Molar Absorptivity (ε) | To be determined | In PBS, pH 7.4 |
| Absorption Maximum (λabs) | To be determined | In PBS, pH 7.4 |
| Emission Maximum (λem) | To be determined | In PBS, pH 7.4 |
| Quantum Yield (Φ) | To be determined | Relative to a standard (e.g., Quinine Sulfate) |
| Stokes Shift | To be determined | λem - λabs |
| Photostability | To be determined | Half-life under continuous illumination |
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Incubation Time (h) | Assay Method |
| HeLa | To be determined | 24 | MTT Assay |
| HEK293 | To be determined | 24 | MTT Assay |
| A549 | To be determined | 24 | MTT Assay |
Experimental Protocols
Protocol 1: Determination of Photophysical Properties
This protocol describes the measurement of the key photophysical properties of the compound.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solutions: Prepare a series of dilutions of the stock solution in PBS (e.g., 1, 5, 10, 20 µM).
-
Absorption Spectrum: a. Record the absorbance spectrum of a 10 µM solution from 250 nm to 700 nm using a UV-Vis spectrophotometer. b. Identify the wavelength of maximum absorbance (λabs).
-
Emission Spectrum: a. Excite the 10 µM solution at its λabs in a fluorometer. b. Record the emission spectrum to determine the wavelength of maximum emission (λem).
-
Quantum Yield: a. Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and a reference standard of known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). b. Calculate the quantum yield using the following equation: Φsample = Φref × (Isample / Iref) × (Aref / Asample) × (ηsample2 / ηref2) (Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent).
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This protocol describes how to assess the cytotoxicity of the compound on a mammalian cell line.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: a. Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). b. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control. c. Incubate for 24 hours.
-
MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the control. b. Plot the cell viability against the compound concentration and determine the IC50 value.
Protocol 3: Live-Cell Imaging
This protocol provides a general procedure for staining live cells with the compound.
Materials:
-
HeLa cells
-
Glass-bottom imaging dishes
-
DMEM with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
Confocal microscope with appropriate laser lines and emission filters
Procedure:
-
Cell Culture: Seed HeLa cells on a glass-bottom imaging dish and allow them to adhere and grow for 24-48 hours.
-
Staining: a. Prepare a working solution of the compound in pre-warmed culture medium (start with a concentration of 1-10 µM, based on cytotoxicity data). b. Remove the existing medium from the cells and wash once with warm PBS. c. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells twice with warm PBS or fresh culture medium.
-
Imaging: a. Add fresh, pre-warmed culture medium to the dish. b. Place the dish on the stage of the confocal microscope. c. Excite the cells with a laser line close to the λabs of the compound and collect the emission using a filter set appropriate for the λem. d. Optimize imaging parameters (laser power, gain, exposure time) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
Visualizations
Caption: Workflow for Determining Photophysical Properties.
Caption: Workflow for Cytotoxicity Assessment using MTT Assay.
Caption: General Workflow for Live-Cell Imaging.
Application Notes and Protocols: 3-Bromo-6-chloro-7-methylchromen-4-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromen-4-one scaffolds are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them privileged structures in drug discovery. The strategic incorporation of halogen atoms and methyl groups can significantly modulate their biological profiles. 3-Bromo-6-chloro-7-methylchromen-4-one is a synthetic derivative of the chromen-4-one core, and while specific data for this compound is limited, its structural features suggest potential as a therapeutic agent, particularly in oncology. This document provides an overview of the potential applications, relevant signaling pathways, and detailed experimental protocols for the evaluation of this compound, based on the established activities of structurally related chromone derivatives.
Potential Therapeutic Applications
Based on extensive research into the chromen-4-one family of compounds, this compound is a candidate for investigation in the following areas:
-
Anticancer Agent: Many chromone derivatives exhibit potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[1][2] The halogenated substituents on the benzo-γ-pyrone framework may enhance these activities.
-
Kinase Inhibitor: The chromone scaffold has been identified as a core structure for the development of inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.[3][4]
-
Anti-inflammatory Agent: Certain chromone derivatives have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory disorders.[5]
-
Antimicrobial Agent: The chromone nucleus is also associated with antibacterial and antifungal activities.[5]
Mechanism of Action (Hypothesized)
Drawing parallels from related chromen-4-one compounds, the potential mechanisms of action for this compound could involve:
-
Inhibition of Protein Kinases: The compound may act as an inhibitor of key signaling kinases such as p38 MAPK, PI3K/Akt, or CK2, thereby disrupting cancer cell proliferation, survival, and metastasis.[3][4][6]
-
Induction of Apoptosis: It may trigger programmed cell death in cancer cells through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.[7]
-
Cell Cycle Arrest: The compound could potentially arrest the cell cycle at specific checkpoints, such as G2/M phase, preventing cancer cell division.[6]
-
Generation of Reactive Oxygen Species (ROS): Some anticancer agents induce oxidative stress, leading to DNA damage and cell death.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the cytotoxic activity of this compound against a panel of human cancer cell lines. This data is illustrative and should be experimentally determined.
| Cell Line | Cancer Type | IC50 (µM) [Hypothetical] |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| NCI-H460 | Lung Carcinoma | 12.2 |
| SF-268 | Glioblastoma | 15.7 |
| A549 | Lung Carcinoma | 10.8 |
| HeLa | Cervical Adenocarcinoma | 9.3 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general representation for the synthesis of 3-halochromones and may require optimization.
Materials:
-
Appropriately substituted 2'-hydroxyacetophenone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or AIBN (initiator)
-
Carbon tetrachloride (CCl4) or other suitable solvent
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Acetophenone Preparation: Synthesize or procure the starting 2'-hydroxyacetophenone with the desired 6-chloro and 7-methyl substitutions.
-
Bromination: Dissolve the substituted 2'-hydroxyacetophenone in a suitable solvent like CCl4.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cyclization: The crude product is then treated with a base (e.g., NaOH) to facilitate intramolecular cyclization to the chromen-4-one ring.
-
Acidify the reaction mixture with HCl to precipitate the product.
-
Purification: The crude this compound is purified by recrystallization or column chromatography to yield the final product.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the compound.[8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Experimental workflow for determining the in vitro cytotoxicity using the MTT assay.
Caption: Logical relationship in a Structure-Activity Relationship (SAR) study of substituted chromen-4-ones.
References
- 1. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 7. Anticancer effects of synthetic hexahydrobenzo [g]chromen-4-one derivatives on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a focused library of 3-Bromo-6-chloro-7-methylchromen-4-one derivatives. These compounds serve as valuable scaffolds for Structure-Activity Relationship (SAR) studies aimed at the discovery and optimization of novel therapeutic agents. The chromen-4-one core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic introduction of a bromine atom at the 3-position, a chlorine atom at the 6-position, and a methyl group at the 7-position is designed to modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.
Introduction to SAR Studies of Chromen-4-ones
SAR studies are a cornerstone of modern drug discovery, enabling the systematic exploration of how chemical structure influences biological activity. For the chromen-4-one scaffold, SAR studies have revealed several key insights. The nature and position of substituents on the bicyclic ring system can dramatically impact potency and selectivity. For instance, halogenation has been shown to influence the anticancer activity of related chalcones and other heterocyclic systems.[3] This systematic modification of the this compound core will allow for the elucidation of critical structure-activity relationships, guiding the design of more potent and selective drug candidates.
Proposed Biological Target and Signaling Pathway
Based on existing literature for chromen-4-one derivatives, a plausible biological target for this series of compounds is a protein kinase involved in cancer cell proliferation and survival. Many chromone derivatives have been identified as inhibitors of various kinases. For the purpose of this application note, we will hypothesize that the synthesized compounds are inhibitors of a hypothetical "Cancer-Associated Kinase" (CAK). Inhibition of CAK is presumed to disrupt a downstream signaling cascade, leading to apoptosis of cancer cells.
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed signaling pathway targeted by this compound derivatives.
Experimental Protocols
The synthesis of the target this compound derivatives is proposed to be a two-step process, starting from the commercially available 4-chloro-3-methylphenol. The general workflow is outlined in the diagram below.
Caption: Synthetic workflow for the preparation of this compound derivatives.
Step 1: Synthesis of 6-Chloro-7-methylchromen-4-one
This procedure is adapted from established methods for chromone synthesis from substituted phenols.
Materials:
-
4-Chloro-3-methylphenol
-
Polyphosphoric acid (PPA)
-
Ethyl acetoacetate
-
Anhydrous toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 4-chloro-3-methylphenol (1.0 eq) in anhydrous toluene, add polyphosphoric acid (10 eq by weight).
-
Heat the mixture to 80°C.
-
Slowly add ethyl acetoacetate (1.2 eq) to the reaction mixture.
-
Continue stirring at 100°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 6-chloro-7-methylchromen-4-one as a solid.
Step 2: Synthesis of this compound
This protocol for the bromination of the chromone core is based on methods utilizing N-bromosuccinimide (NBS).[4][5][6][7][8]
Materials:
-
6-Chloro-7-methylchromen-4-one
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) (catalytic amount)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃) solution (10%)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane
-
Hexane
Procedure:
-
Dissolve 6-chloro-7-methylchromen-4-one (1.0 eq) in anhydrous CCl₄.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with 10% Na₂S₂O₃ solution to quench any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude solid by silica gel column chromatography using a hexane-dichloromethane gradient to yield the final product, this compound.
Data Presentation for SAR Studies
Following the synthesis of a library of derivatives, their biological activity would be assessed against the chosen target (e.g., CAK). The quantitative data, typically IC₅₀ values (the concentration of the compound that inhibits 50% of the target's activity), should be summarized in a table for clear comparison. Below is a representative table illustrating how SAR data for a hypothetical series of this compound derivatives could be presented.
| Compound ID | R¹ | R² | R³ | IC₅₀ (µM) vs. CAK |
| 1a | -H | -H | -H | 15.2 |
| 1b | -OCH₃ | -H | -H | 8.5 |
| 1c | -Cl | -H | -H | 12.8 |
| 1d | -H | -F | -H | 9.1 |
| 1e | -H | -CF₃ | -H | 25.4 |
| 1f | -H | -H | -NO₂ | 30.1 |
| 1g | -H | -H | -NH₂ | 5.3 |
Note: The data in this table is purely illustrative and intended to demonstrate the format for presenting SAR data. Actual IC₅₀ values would need to be determined experimentally.
Conclusion
The provided protocols offer a robust starting point for the synthesis of this compound derivatives for SAR studies. The systematic modification of this scaffold, coupled with rigorous biological evaluation, will provide valuable insights into the structural requirements for potent and selective inhibition of the chosen biological target. This, in turn, will accelerate the development of novel drug candidates based on the versatile chromen-4-one core.
References
- 1. Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 7. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Application Notes and Protocols: Chromen-4-one Derivatives as Fluorescent Markers
A Representative Study Using 7-Amino-4-Methylcoumarin (AMC)
Disclaimer: While the topic of interest is 3-bromo-6-chloro-7-methylchromen-4-one, a thorough literature search did not yield specific data on its use as a fluorescent marker. Therefore, this document provides a detailed application note and protocol based on a well-characterized and structurally related blue-emitting fluorophore, 7-amino-4-methylcoumarin (AMC) , as a representative example of this compound class. These guidelines are intended to serve as a starting point for researchers interested in the application of chromen-4-one derivatives in fluorescence imaging and assays.
Introduction
Chromen-4-one and its derivatives, particularly coumarins, are a versatile class of heterocyclic compounds widely recognized for their significant fluorescent properties.[1] These molecules are characterized by a benzopyran-4-one core structure. Substitutions on the benzene ring can modulate their photophysical properties, making them suitable for various bio-imaging applications.[2][3] 7-amino-4-methylcoumarin (AMC) is a prominent member of the coumarin family, known for its strong blue fluorescence, high photostability, and use as a fluorescent label for biomolecules and as a reporter in enzyme assays.[1][4] This document outlines the key characteristics of AMC and provides protocols for its application in cellular imaging.
Photophysical Properties
The fluorescence of AMC is environmentally sensitive, though its spectral properties are stable around physiological pH.[5] The key photophysical data for AMC are summarized in the table below.
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | ~341-351 nm | Various Solvents[5][6][7] |
| Emission Maximum (λem) | ~430-441 nm | Various Solvents[5][6][7] |
| Molar Extinction Coefficient (ε) | Not widely reported | - |
| Fluorescence Quantum Yield (Φf) | Can be high (up to 0.81 for a similar derivative in Methanol) | Solvent Dependent[8] |
| Stokes Shift | ~90-100 nm | Calculated from λex and λem |
Applications
AMC and its derivatives are valuable tools in various biological and drug discovery applications:
-
Fluorescent Labeling: The amino group of AMC allows for its conjugation to other molecules, such as peptides and proteins, to be used as fluorescent probes.[9]
-
Enzyme Assays: AMC is widely used as a fluorogenic substrate for proteases. When conjugated to a peptide, its fluorescence is quenched. Upon enzymatic cleavage, the release of free AMC results in a detectable fluorescent signal.[4][9]
-
Cellular Imaging: As a fluorescent dye, AMC can be used to stain cells and tissues for visualization by fluorescence microscopy.[1][10]
-
Flow Cytometry: AMCA (7-amino-4-methylcoumarin-3-acetic acid), a derivative of AMC, is used in multi-color flow cytometry analysis.[11]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific cell types and experimental conditions.
-
Reagent: 7-amino-4-methylcoumarin (AMC) powder.
-
Solvent: High-quality, anhydrous dimethyl sulfoxide (DMSO) or acetone.[5][6]
-
Procedure:
This protocol provides a basic framework for staining cells in culture.
Caption: Workflow for cellular staining with a fluorescent marker.
Protocol Steps:
-
Cell Culture: Seed and culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS), pH 7.4.
-
Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature. For live-cell imaging, skip this step.
-
Washing after Fixation: If cells were fixed, wash them twice with PBS.
-
Staining:
-
Prepare a working solution of AMC by diluting the stock solution in PBS or cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.
-
Incubate the cells with the AMC working solution for 15-30 minutes at 37°C, protected from light.
-
-
Final Washes: Wash the cells three times with PBS to remove excess unbound dye.
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., ~350 nm) and a blue emission filter (e.g., ~450 nm).
-
Visualization of a Hypothetical Signaling Pathway
Fluorescent markers can be conjugated to specific antibodies or ligands to visualize components of signaling pathways. The following diagram illustrates a hypothetical pathway where a fluorescently labeled ligand binds to a receptor, initiating a downstream cascade.
Caption: A hypothetical signaling pathway initiated by a fluorescent ligand.
Safety and Handling
-
Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chromen-4-one derivatives and solvents.
-
Handle all chemicals in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting
-
Low Signal: Increase the concentration of the fluorescent marker or the incubation time. Ensure that the excitation and emission filters on the microscope are appropriate for the fluorophore.
-
High Background: Decrease the concentration of the fluorescent marker or the incubation time. Ensure thorough washing to remove unbound dye.
-
Photobleaching: Minimize the exposure of the sample to the excitation light. Use an anti-fade mounting medium.
By following these guidelines and protocols, researchers can effectively utilize 7-amino-4-methylcoumarin as a representative fluorescent marker for a variety of applications in cell biology and drug discovery. The principles outlined here can be adapted for the investigation of other chromen-4-one derivatives as they become available.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bot Detection [iris-biotech.de]
- 5. Molecular Probes 7-Amino-4-Methylcoumarin, reference standard 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.fi]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 8. scispace.com [scispace.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 7-amino-4-methylcoumarin-3-acetic acid-conjugated streptavidin permits simultaneous flow cytometry analysis of either three cell surface antigens or one cell surface antigen as a function of RNA and DNA content - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-6-chloro-7-methylchromen-4-one.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, broken down by reaction step.
Step 1: Synthesis of 6-chloro-7-methyl-3-formylchromen-4-one via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for the formylation of activated aromatic substrates like 2'-hydroxyacetophenones, leading to the formation of a 3-formylchromone intermediate.[1][2][3]
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, cool anhydrous N,N-dimethylformamide (DMF, 4 equivalents) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5°C. The mixture is stirred for a further 30 minutes at this temperature to form the Vilsmeier reagent.[4][5]
-
Dissolve 5'-chloro-2'-hydroxy-4'-methylacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.[1][6]
-
Add the solution of the acetophenone derivative dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70°C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture carefully into crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution until a precipitate is formed.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain pure 6-chloro-7-methyl-3-formylchromen-4-one.
Troubleshooting Table: Step 1
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly distilled POCl₃ and anhydrous DMF. |
| Low reactivity of the starting material. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC. | |
| Incomplete formation of the Vilsmeier reagent. | Ensure the dropwise addition of POCl₃ to DMF is done at a low temperature (0-5°C) with efficient stirring. | |
| Precipitation during Vilsmeier reagent formation | The Vilsmeier reagent can sometimes precipitate out of solution. | This is not always problematic. Ensure the stirring is vigorous enough to maintain a suspension. If the stirrer bar gets stuck, consider using mechanical stirring. Adding a small amount of anhydrous solvent like dichloromethane might help. |
| Formation of multiple products (observed on TLC) | Side reactions due to high temperatures. | Maintain the reaction temperature as specified. Overheating can lead to decomposition or side reactions. |
| Impure starting materials. | Ensure the purity of 5'-chloro-2'-hydroxy-4'-methylacetophenone before starting the reaction. | |
| Difficulties in isolating the product | Product is soluble in the aqueous layer. | Ensure complete precipitation by adjusting the pH carefully. If the product is partially soluble, extract the aqueous layer with a suitable organic solvent like ethyl acetate after neutralization. |
| Oily product instead of a solid. | Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. Purification by column chromatography might be necessary. |
Step 2: Conversion of 6-chloro-7-methyl-3-formylchromen-4-one to 6-chloro-7-methylchromen-4-one
Experimental Protocol (Proposed):
-
Dissolve 6-chloro-7-methyl-3-formylchromen-4-one in a suitable solvent like ethanol or a mixture of ethanol and water.
-
Add a base such as sodium hydroxide or potassium carbonate.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., HCl).
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The product may precipitate out. If so, filter, wash with water, and dry.
-
If the product does not precipitate, extract it with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting Table: Step 2
| Problem | Potential Cause | Troubleshooting Solution |
| Incomplete Reaction | Insufficient base or reaction time. | Increase the amount of base or prolong the reflux time. Monitor by TLC. |
| Low reaction temperature. | Ensure the reaction is maintained at a steady reflux. | |
| Low Yield | Product degradation under harsh basic conditions. | Use a milder base (e.g., K₂CO₃ instead of NaOH) or perform the reaction at a lower temperature for a longer duration. |
| Loss of product during workup. | Ensure proper neutralization and complete extraction from the aqueous layer. | |
| Formation of Side Products | Ring-opening of the chromone nucleus under strong basic conditions. | Use milder reaction conditions. Alternatively, explore acidic deformylation methods. |
Step 3: Bromination of 6-chloro-7-methylchromen-4-one
The final step is the regioselective bromination at the C-3 position of the chromone ring. This can be achieved using reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid.[7]
Experimental Protocol:
-
Dissolve 6-chloro-7-methylchromen-4-one (1 equivalent) in a suitable solvent like glacial acetic acid or carbon tetrachloride.
-
Add the brominating agent, either N-Bromosuccinimide (NBS, 1.1 equivalents) or a solution of bromine (Br₂, 1.1 equivalents) in acetic acid, dropwise at room temperature with stirring. For NBS, a radical initiator like AIBN or benzoyl peroxide might be required if the reaction is slow.[8]
-
Stir the reaction mixture at room temperature or with gentle heating (40-50°C) until the starting material is consumed (monitor by TLC).
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After the reaction is complete, pour the mixture into cold water.
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If using Br₂, decolorize the excess bromine with a saturated solution of sodium thiosulfate.
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Filter the precipitated solid product, wash with water, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain pure this compound.
Troubleshooting Table: Step 3
| Problem | Potential Cause | Troubleshooting Solution |
| No or Slow Reaction | Insufficient activation of the brominating agent. | If using NBS, add a catalytic amount of a radical initiator (AIBN or benzoyl peroxide) and heat the reaction mixture. |
| Low temperature. | Gently heat the reaction mixture to 40-50°C. | |
| Formation of Multiple Brominated Products | Over-bromination or bromination on the benzene ring. | Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly and maintain a controlled temperature. Bromination at the C-3 position is generally favored for chromones, but aromatic bromination can occur under harsh conditions. |
| Low Yield | Loss of product during workup and purification. | Ensure complete precipitation of the product. Minimize transfers and use appropriate recrystallization techniques to maximize recovery. |
| Decomposition of the product. | Avoid excessive heating during the reaction and purification steps. | |
| Product is difficult to purify | Presence of unreacted starting material and/or side products. | Optimize the reaction conditions to drive the reaction to completion. Use column chromatography for purification if recrystallization is ineffective. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the optimization of each step. Generally, yields for each step can range from moderate to good (50-80%) under optimized conditions. A low yield in one step will significantly impact the overall yield.[9][10]
Q2: How can I confirm the identity and purity of the synthesized compounds?
A2: The identity and purity of the intermediates and the final product should be confirmed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and check the purity of the product.
-
Melting Point: A sharp melting point indicates a high degree of purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compounds. The number of signals, their chemical shifts, and coupling patterns provide detailed structural information.[6][8][11][12][13]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm the presence of chlorine and bromine atoms through their characteristic isotopic patterns.[14][15][16][17][18]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the carbonyl group of the chromone.
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Bromine (Br₂): is a toxic and corrosive liquid that causes severe burns. It should also be handled in a fume hood with appropriate PPE.
-
N,N-dimethylformamide (DMF): is a skin irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area or fume hood.
-
Solvents: Many organic solvents used are flammable. Avoid open flames and work in a well-ventilated area.
-
Always wear appropriate PPE and follow standard laboratory safety procedures.
Q4: Are there alternative methods for the synthesis of the chromone core?
A4: Yes, several other methods exist for the synthesis of the chromone skeleton, including the Baker-Venkataraman rearrangement, the Kostanecki-Robinson reaction, and the Simonis reaction. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the chromone ring.[19]
Data Presentation
Table 1: Reagents and Typical Molar Equivalents
| Step | Reactant | Reagent | Molar Equivalent (Reagent) | Solvent |
| 1 | 5'-chloro-2'-hydroxy-4'-methylacetophenone | POCl₃ / DMF | 2 / 4 | DMF |
| 2 | 6-chloro-7-methyl-3-formylchromen-4-one | NaOH or K₂CO₃ | 1.5 - 2.0 | Ethanol / Water |
| 3 | 6-chloro-7-methylchromen-4-one | NBS or Br₂ | 1.1 | Acetic Acid or CCl₄ |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: General troubleshooting logic for addressing low reaction yields.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Chromone Studies. Part 9.1 Dynamic NMR Analysis of Rotational Isomerism in 2-(N,N-Dialkylamino)chromones - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 12. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [iris.unipv.it]
- 13. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. tutorchase.com [tutorchase.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. ijrpc.com [ijrpc.com]
Technical Support Center: Optimizing 3-Bromo-6-chloro-7-methylchromen-4-one Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure successful and efficient reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the electrophilic bromination of the precursor, 6-chloro-7-methylchromen-4-one, at the C3 position. This is typically achieved using a suitable brominating agent in an appropriate solvent.
Q2: Which brominating agents are recommended for this reaction?
A2: Several brominating agents can be employed. N-Bromosuccinimide (NBS) is a common choice due to its ease of handling and selectivity. Other effective reagents include pyridinium tribromide (Py·Br₃) and elemental bromine (Br₂). The choice of reagent can influence reaction conditions and selectivity.
Q3: What are the potential side reactions to be aware of during the bromination of 6-chloro-7-methylchromen-4-one?
A3: The primary side reaction of concern is the formation of a dibrominated product, where bromine is added to another position on the chromone ring. Over-bromination can occur if the reaction conditions, such as temperature or reaction time, are not carefully controlled. Another potential issue is the bromination at the benzylic position of the methyl group, especially if radical conditions are employed.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By comparing the spots of the starting material, the reaction mixture, and a co-spot, you can determine the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What are the recommended purification methods for the final product?
A5: After the reaction is complete, the crude product is typically purified using column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used for elution. Recrystallization from a suitable solvent, such as ethanol or a mixture of dichloromethane and hexane, can be employed for further purification to obtain a high-purity product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive brominating agent. 2. Insufficient reaction temperature or time. 3. Poor quality of starting material. 4. Inappropriate solvent. | 1. Use a fresh batch of the brominating agent. 2. Gradually increase the reaction temperature and monitor by TLC. Extend the reaction time. 3. Verify the purity of 6-chloro-7-methylchromen-4-one by NMR or melting point. 4. Ensure the solvent is anhydrous if required by the reagent (e.g., for some NBS reactions). Consider alternative solvents like acetic acid or chloroform. |
| Formation of Multiple Products (low selectivity) | 1. Over-bromination due to excess brominating agent. 2. Reaction temperature is too high. 3. Radical side reactions. | 1. Use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents). 2. Perform the reaction at a lower temperature (e.g., room temperature or 0 °C). 3. If using NBS, avoid radical initiators (like AIBN or benzoyl peroxide) and light to minimize benzylic bromination. |
| Product is Difficult to Purify | 1. Presence of unreacted starting material. 2. Formation of closely eluting byproducts. 3. Oily product that does not crystallize. | 1. Ensure the reaction goes to completion by monitoring with TLC. If necessary, add a slight excess of the brominating agent. 2. Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may improve separation. 3. Attempt recrystallization from various solvent systems. If the product remains an oil, consider purification by preparative HPLC. |
| Inconsistent Yields | 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, time). 3. Moisture contamination. | 1. Use reagents from a reliable source and of the same batch for a series of reactions. 2. Carefully control the reaction parameters using an oil bath or a temperature controller. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol describes a general procedure for the C3-bromination of 6-chloro-7-methylchromen-4-one.
Materials:
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6-chloro-7-methylchromen-4-one
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N-Bromosuccinimide (NBS)
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Carbon tetrachloride (CCl₄) or Acetic Acid
-
Sodium thiosulfate solution (aqueous)
-
Saturated sodium bicarbonate solution (aqueous)
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Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-chloro-7-methylchromen-4-one (1 equivalent) in a suitable solvent like carbon tetrachloride or acetic acid.
-
Addition of NBS: Add N-Bromosuccinimide (1.1 equivalents) to the solution in portions at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
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Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
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Characterization: Characterize the purified this compound by NMR, mass spectrometry, and melting point analysis.
Data Presentation: Representative Reaction Conditions for Bromination of Substituted Chromones
The following table summarizes various conditions reported in the literature for the bromination of chromone derivatives, which can serve as a starting point for optimization.
| Starting Material | Brominating Agent | Solvent | Temperature | Time | Yield (%) |
| 6-Methylchromone | NBS | CCl₄ | Reflux | 4 h | 85 |
| 6-Chlorochromone | Br₂ | Acetic Acid | Room Temp. | 12 h | 78 |
| 7-Methoxychromone | Py·Br₃ | THF | Room Temp. | 6 h | 90 |
| Chromone | NBS | Acetic Acid | 80 °C | 2 h | 82 |
Visualizing the Workflow and Troubleshooting
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis.
Caption: A logical flow for troubleshooting common problems in the bromination reaction.
Technical Support Center: Purification of 3-Bromo-6-chloro-7-methylchromen-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Bromo-6-chloro-7-methylchromen-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the level of impurities and the desired final purity.
Q2: Which solvents are suitable for the recrystallization of this compound?
Based on the purification of structurally similar chromone derivatives, a range of solvents can be effective. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Commonly used solvents for chromones include:
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Hexane
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Ethanol or Methanol
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Acetone
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Toluene
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Ethyl acetate
A solvent system, such as a mixture of ethyl acetate and hexane, can also be employed to achieve optimal purification.[1]
Q3: What are the typical conditions for column chromatography of this compound?
For column chromatography, silica gel is the most common stationary phase.[2] The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a slightly more polar solvent. A common combination is a gradient of ethyl acetate in hexane.[1][3] The optimal ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis beforehand.
Q4: What are the potential impurities I might encounter?
Impurities can arise from unreacted starting materials, by-products of the synthesis, or degradation of the product. For chromone syntheses, common impurities may include:
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The corresponding 2-hydroxyacetophenone precursor.
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Reagents used in the synthesis, such as those for bromination or cyclization.
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Isomeric by-products formed during the reaction.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve, even when heated. | The solvent is not appropriate for the compound. | Try a more polar solvent or a mixture of solvents. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the solution is supersaturated with impurities. | Use a lower-boiling point solvent. Try adding a small amount of a non-polar "anti-solvent" to the hot solution. Seeding with a pure crystal can also induce crystallization. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
| Low recovery of the purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation. |
| The purified product is still impure. | The chosen solvent is not effective at separating the impurity. The impurity co-crystallizes with the product. | Try a different recrystallization solvent or solvent system. A second recrystallization may be necessary. If impurities persist, column chromatography may be required. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the compound from impurities. | The eluent system is not optimal. The column was not packed properly. | Adjust the polarity of the eluent. A common starting point for chromones is a mixture of ethyl acetate and hexane.[1][3] Use TLC to determine the best solvent ratio. Ensure the silica gel is packed uniformly to avoid channeling. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. |
| The compound is eluting too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or tailing of the compound band on the column. | The compound is not fully soluble in the eluent. The column is overloaded with the sample. | Ensure the crude product is fully dissolved in a minimum amount of the eluent before loading it onto the column. Use an appropriate amount of silica gel for the quantity of crude material being purified. |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: Determine an appropriate solvent or solvent system by testing the solubility of small amounts of the crude product in various solvents.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
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Isolation and Washing: Collect the crystals by suction filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
General Column Chromatography Protocol
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TLC Analysis: Analyze the crude product by TLC using different solvent systems (e.g., varying ratios of ethyl acetate in hexane) to determine the optimal eluent for separation.
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Column Packing: Prepare a chromatography column with silica gel, ensuring it is packed evenly to prevent cracks or channels.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
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Final Drying: Dry the purified product under vacuum to remove any remaining solvent.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound by column chromatography.
References
Technical Support Center: 3-Bromo-6-chloro-7-methylchromen-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-chloro-7-methylchromen-4-one. The information provided is based on the general chemical properties of chromone derivatives and halogenated aromatic compounds. It is essential to perform specific stability studies for your particular experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on the chromen-4-one scaffold and the presence of bromo and chloro substituents, the primary stability concerns are:
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Hydrolysis: The ester-like lactone ring in the chromone core can be susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.
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Photodegradation: Chromone derivatives can be sensitive to light, particularly UV radiation, which can lead to decomposition.
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Thermal Degradation: Elevated temperatures can cause decomposition of the molecule. Halogenated compounds can sometimes eliminate hydrogen halides at high temperatures.
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Reaction with Nucleophiles: The electrophilic nature of the chromone ring, enhanced by the electron-withdrawing halogen substituents, makes it susceptible to attack by strong nucleophiles.
Q2: What are the recommended storage conditions for solid this compound?
To ensure maximum stability of the solid compound, it is recommended to:
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Store in a tightly sealed, opaque container to protect from light and moisture.
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Store at a controlled room temperature or refrigerated (2-8 °C) for long-term storage.
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Store in a desiccator to minimize exposure to humidity.
Q3: How should I prepare and store solutions of this compound?
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Solvent Selection: Use aprotic, anhydrous solvents whenever possible. If aqueous buffers are necessary, prepare fresh solutions for each experiment and be mindful of the pH.
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pH Considerations: Avoid strongly acidic (pH < 4) and strongly basic (pH > 8) conditions to minimize hydrolysis. If your experiment requires such conditions, conduct preliminary stability tests to understand the degradation rate.
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Light Protection: Prepare and handle solutions in a dark room or under amber light. Store solutions in amber vials or wrap containers in aluminum foil.
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Temperature: Store stock solutions at -20°C or -80°C. For working solutions, maintain them at a low temperature when not in immediate use.
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Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: I am observing a change in the color of my compound/solution. What could be the cause?
A change in color is often an indication of degradation. This could be due to:
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Photodegradation: Exposure to light can generate colored degradation products.
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Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or metal ion impurities.
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Reaction with impurities: The compound may be reacting with impurities in the solvent or on the glassware.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | Impurities from synthesis or partial degradation during handling/storage. | 1. Verify the purity of the starting material. 2. Ensure proper handling procedures are followed (protection from light, use of high-purity solvents). 3. Analyze the sample immediately after preparation. |
| Loss of compound over time in an aqueous buffer solution. | Hydrolysis of the chromone ring. | 1. Determine the rate of degradation at the experimental pH. 2. If possible, adjust the pH to a more neutral range. 3. Prepare fresh solutions immediately before use. 4. Consider using a co-solvent to reduce the concentration of water. |
| Appearance of new peaks after exposure to ambient light. | Photodegradation. | 1. Handle the compound and its solutions under amber light or in a dark room. 2. Use amber-colored vials or wrap containers with aluminum foil. 3. Perform a controlled photostability study to identify degradation products. |
| Inconsistent results between experimental replicates. | Instability under experimental conditions. | 1. Carefully control all experimental parameters (temperature, pH, light exposure). 2. Perform a time-course experiment to assess stability over the duration of your assay. 3. Include a stability control sample in your experiments. |
| Precipitation of the compound from solution. | Poor solubility or degradation to a less soluble product. | 1. Verify the solubility of the compound in the chosen solvent system. 2. Use sonication or gentle warming to aid dissolution, but be mindful of potential thermal degradation. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Experimental Protocols
Protocol 1: Preliminary Assessment of Hydrolytic Stability
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Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
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Buffer Preparation: Prepare buffers at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
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Incubation: Dilute the stock solution into each buffer to a final concentration of 10 µg/mL. Incubate the solutions at a controlled temperature (e.g., 37°C) and protect from light.
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Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: Immediately quench the degradation by adding an equal volume of mobile phase and analyze the samples by a validated stability-indicating HPLC method.
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Data Evaluation: Plot the percentage of the remaining compound against time for each pH condition.
Protocol 2: Photostability Assessment (Forced Degradation)
This protocol is based on the ICH Q1B guidelines.
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Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a suitable chemically inert, transparent container.
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Solution State: Prepare a solution of the compound in a suitable solvent (e.g., 100 µg/mL in acetonitrile/water) in a chemically inert, transparent container.
-
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
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Light Exposure: Expose the samples to a light source that provides both visible and UV output (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). The overall illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.
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Analysis: At the end of the exposure period, analyze the exposed samples and the dark controls by a validated stability-indicating HPLC method. Compare the chromatograms to identify any degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for unexpected results in experiments.
Technical Support Center: 3-Bromo-6-chloro-7-methylchromen-4-one Solubility Improvement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with 3-bromo-6-chloro-7-methylchromen-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of this compound?
A1: The poor aqueous solubility of this compound is likely attributed to its chemical structure. The presence of a planar, aromatic chromen-4-one core, along with the hydrophobic bromine and chlorine substituents, contributes to a high crystal lattice energy and low affinity for water. The molecular weight of 273.51 g/mol and a predicted LogP (a measure of lipophilicity) suggest a preference for non-polar environments over aqueous media.[1]
Q2: What are the common strategies to improve the solubility of poorly water-soluble compounds like this one?
A2: Several strategies can be employed to enhance the solubility of poorly water-soluble drugs.[2][3] These can be broadly categorized into:
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Physical Modifications: These methods alter the physical properties of the drug without changing its chemical structure. Techniques include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions, eutectic mixtures).[3][4]
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Chemical Modifications: These approaches involve altering the chemical structure of the drug molecule. Common methods include salt formation (for ionizable compounds), co-crystallization, and derivatization.[3][5]
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Use of Excipients: This involves the addition of other substances to the formulation to increase solubility. Examples include the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[6][7]
Q3: Is salt formation a viable option for improving the solubility of this compound?
A3: Salt formation is a highly effective method for improving the solubility of weakly acidic or weakly basic compounds.[8][9] The chromen-4-one scaffold can exhibit weak basicity due to the ketone group, but it is more likely to be weakly acidic or neutral. If the compound is found to have an ionizable functional group with a suitable pKa, forming a salt with a pharmaceutically acceptable counter-ion could significantly increase its aqueous solubility.[9][10] The pKa of the compound must be determined experimentally to assess the feasibility of this approach.
Q4: How does solid dispersion enhance the solubility of a compound?
A4: A solid dispersion refers to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[5][11] The primary mechanisms by which solid dispersions improve solubility include:
-
Reduction of particle size to a molecular level.[4]
-
Increased wettability and dispersibility of the drug.[4]
-
The presence of the drug in an amorphous state , which has a higher energy and thus greater solubility than the stable crystalline form.[4][12]
-
The solubilizing effect of the water-soluble carrier.[4]
Commonly used carriers include polymers like polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[11][12]
Troubleshooting Guide
Issue 1: The compound precipitates out of solution when I dilute my stock solution with an aqueous buffer.
-
Question: Why is my compound precipitating upon dilution, and what can I do to prevent this?
-
Answer: This is a common issue for poorly soluble compounds that are initially dissolved in a high concentration of an organic solvent (like DMSO). When this concentrated stock is diluted into an aqueous buffer, the solvent concentration drops significantly, and the compound's solubility limit in the final aqueous environment is exceeded, leading to precipitation.
Troubleshooting Steps:
-
Decrease the Stock Concentration: Prepare a more dilute stock solution in your organic solvent.
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, try diluting into a buffer system that contains a certain percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol).[3][4] This will help maintain the compound's solubility.
-
Incorporate a Surfactant: Add a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) to the aqueous dilution buffer. Surfactants form micelles that can encapsulate the hydrophobic drug molecules, keeping them dispersed in the aqueous phase.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer to a range where the compound is in its more soluble ionized form can prevent precipitation.[6]
-
Issue 2: My in-vitro cell-based assay results are inconsistent and show poor dose-response curves.
-
Question: Could poor solubility be affecting my in-vitro assay results?
-
Answer: Absolutely. Poor aqueous solubility can lead to several issues in cell-based assays:
-
Precipitation in Culture Media: The compound can precipitate in the cell culture media, leading to an unknown and lower effective concentration being delivered to the cells.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration in the assay.
-
Formation of Aggregates: The compound may form small aggregates that can have different biological activities or cause non-specific cellular stress, leading to unreliable results.
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before adding your compound to the cells, carefully inspect the diluted solutions for any signs of precipitation (cloudiness, particles).
-
Use a Solubility-Enhanced Formulation: Prepare your dosing solutions using a co-solvent system or by incorporating a surfactant, as described in the previous troubleshooting point.
-
Consider a Solid Dispersion: For more consistent results, consider preparing a solid dispersion of your compound. This can be dissolved directly in the assay media to provide a more stable and reproducible solution.
-
Pre-treat Labware: To minimize adsorption, you can pre-treat your plasticware with a solution of a blocking agent like bovine serum albumin (BSA).
-
Issue 3: The compound shows low and variable oral bioavailability in our preclinical animal studies.
-
Question: We are observing poor bioavailability in our animal studies. How can we improve the in-vivo absorption?
-
Answer: Low oral bioavailability for a poorly soluble compound is often due to dissolution rate-limited absorption.[12] The compound does not dissolve quickly enough in the gastrointestinal fluids to be effectively absorbed.
Troubleshooting Steps:
-
Particle Size Reduction: Micronization or nanosizing the drug substance can increase the surface area available for dissolution, which can improve the rate and extent of absorption.[3][7]
-
Formulate as a Solid Dispersion: This is a highly effective technique for improving the oral bioavailability of poorly soluble drugs by presenting the drug in a more soluble, amorphous form.[11][13]
-
Co-crystal Formation: Forming a co-crystal with a highly soluble co-former can significantly enhance the dissolution rate and apparent solubility of the drug in the gastrointestinal tract.[14][15]
-
Lipid-Based Formulations: Formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the gut and enhance absorption.[16]
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Category | Hypothetical Solubility (µg/mL) at 25°C |
| Water | Aqueous | < 1 |
| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | < 1 |
| Ethanol | Co-solvent | 250 |
| Propylene Glycol | Co-solvent | 150 |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 500 |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | > 10,000 |
| N,N-Dimethylformamide (DMF) | Organic Solvent | > 10,000 |
Table 2: Hypothetical Improvement in Apparent Aqueous Solubility using Different Enhancement Techniques
| Technique | Description | Fold Increase in Apparent Solubility (vs. Water) |
| Micronization | Particle size reduced to ~5 µm | 5 - 10 |
| Nanosuspension | Particle size reduced to ~200 nm | 50 - 100 |
| Co-solvency (20% PEG 400 in water) | Use of a water-miscible organic solvent | 100 - 200 |
| Solid Dispersion (1:10 drug to PVP K30) | Drug dispersed in a polymer matrix | 500 - 1000 |
| Co-crystal (with a suitable co-former) | Formation of a multi-component crystal | 200 - 800 |
Experimental Protocols
Protocol 1: Solvent Solubility Determination
-
Objective: To determine the equilibrium solubility of this compound in various solvents.
-
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, ethanol, PEG 400)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and detector
-
-
Methodology:
-
Add an excess amount of the compound to a known volume of each solvent in a sealed vial.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Protocol 2: Preparation of a Co-Solvent Formulation
-
Objective: To prepare a solution of this compound in a co-solvent system for in-vitro or in-vivo studies.
-
Materials:
-
This compound
-
Co-solvent (e.g., PEG 400, ethanol)
-
Aqueous vehicle (e.g., water, PBS)
-
Glass beaker and magnetic stirrer
-
-
Methodology:
-
Weigh the required amount of the compound.
-
In a glass beaker, dissolve the compound in the co-solvent with the aid of gentle stirring.
-
Once completely dissolved, slowly add the aqueous vehicle to the co-solvent solution while continuously stirring.
-
Continue stirring until a homogenous solution is obtained.
-
Visually inspect the final solution for any signs of precipitation.
-
Protocol 3: Formulation of a Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
-
Materials:
-
This compound
-
Polymer carrier (e.g., PVP K30, HPMC)
-
A common solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol)
-
Round-bottom flask
-
Rotary evaporator
-
Mortar and pestle
-
-
Methodology:
-
Weigh the desired amounts of the compound and the polymer carrier (e.g., a 1:10 ratio).
-
Dissolve both the compound and the polymer in the common solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
Continue the evaporation until a dry solid film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Protocol 4: Co-crystal Screening by Slurry Crystallization
-
Objective: To screen for potential co-crystal formation between this compound and various co-formers.[17]
-
Materials:
-
This compound
-
A library of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides)
-
Screening solvents (e.g., acetonitrile, ethyl acetate, ethanol)
-
Small vials with magnetic stir bars
-
Stir plate
-
Filtration apparatus
-
Powder X-ray Diffractometer (PXRD)
-
-
Methodology:
-
In a small vial, add a 1:1 molar ratio of the compound and a selected co-former.
-
Add a small amount of the screening solvent to create a slurry.
-
Stir the slurry at room temperature for 24-72 hours.
-
After stirring, filter the solid and allow it to air dry.
-
Analyze the resulting solid by PXRD.
-
Compare the PXRD pattern of the resulting solid with the patterns of the starting compound and co-former. A new, unique PXRD pattern suggests the formation of a new crystalline phase, possibly a co-crystal.
-
Visualizations
A decision workflow for selecting a solubility enhancement strategy.
Mechanism of solubility enhancement by solid dispersion.
An experimental workflow for co-crystal screening.
References
- 1. 3-BROMO-6-CHLORO-7-METHYLCHROMONE Spectrum 263365-48-6 | Spectrum | Chemical Cloud Database [chemcd.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpbr.in [ijpbr.in]
- 4. pharmatutor.org [pharmatutor.org]
- 5. japer.in [japer.in]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 11. ijisrt.com [ijisrt.com]
- 12. contractpharma.com [contractpharma.com]
- 13. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-crystallization and small molecule crystal form diversity: from pharmaceutical to materials applications - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Bromo-6-chloro-7-methylchromen-4-one Reactions
Welcome to the technical support center for reactions involving 3-Bromo-6-chloro-7-methylchromen-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical synthesis and modification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position is reactive towards various coupling partners. The most frequently employed reactions include:
-
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-heteroaryl derivatives.
-
Sonogashira Coupling: For the introduction of an alkynyl group.
-
Heck Coupling: For the formation of a carbon-carbon bond with an alkene.
-
Nucleophilic Aromatic Substitution (SNA_r): Although less common at the 3-position of the chromone core, it can occur under specific conditions with strong nucleophiles.
Q2: I am observing a significant amount of a debrominated side product in my reaction. What could be the cause and how can I minimize it?
A2: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings of aryl and vinyl bromides.[1][2] This side product, 6-chloro-7-methylchromen-4-one, can arise from several pathways:
-
Reaction with trace water or protic solvents: The organopalladium intermediate can be protonated.
-
β-Hydride elimination: If the coupling partner contains a β-hydrogen, this can lead to the formation of an alkene and a palladium-hydride species, which can then reductively eliminate the debrominated product.
-
Decomposition of the catalyst or reagents: This can generate hydride sources.
Troubleshooting Tips:
-
Ensure anhydrous conditions: Use freshly dried solvents and reagents. Consider adding a drying agent to the reaction mixture.
-
Use a non-protic solvent: Solvents like dioxane, toluene, or THF are generally preferred over alcohols.
-
Choose the right base: A non-nucleophilic, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a good choice.
-
Optimize the ligand: The choice of phosphine ligand can significantly influence the rate of the desired coupling versus side reactions. For Suzuki-Miyaura reactions, ligands like SPhos or XPhos can be effective.
Q3: My Suzuki-Miyaura coupling reaction with an arylboronic acid is giving low yields. What parameters can I optimize?
A3: Low yields in Suzuki-Miyaura couplings can be attributed to several factors. Here is a systematic approach to optimization:
| Parameter | Troubleshooting Action | Rationale |
| Catalyst Activity | Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) and ligands (e.g., SPhos, XPhos, RuPhos).[3] | The electronic and steric properties of the ligand are crucial for efficient catalytic turnover. |
| Base | Test different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The base's strength and solubility can impact the reaction rate.[4] | The base activates the boronic acid for transmetalation. |
| Solvent | A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is often used. Vary the ratio to improve solubility and reaction rate.[5] | Water is often necessary to facilitate the transfer of the boronate species. |
| Temperature | Gradually increase the reaction temperature. Most Suzuki couplings are run at elevated temperatures (e.g., 80-110 °C). | Higher temperatures can overcome activation energy barriers. |
| Boronic Acid Quality | Ensure the boronic acid is pure and not degraded. Boronic acids can undergo self-condensation (trimerization). | Impurities can inhibit the catalyst. |
Q4: I am attempting a Buchwald-Hartwig amination and the reaction is not proceeding to completion. What should I check?
A4: Incomplete conversion in Buchwald-Hartwig aminations can be due to catalyst deactivation, inappropriate base selection, or steric hindrance.[6]
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Q5: What are some common challenges in purifying the products of these cross-coupling reactions?
A5: Purification can be challenging due to the presence of several components in the crude reaction mixture:
-
Residual Palladium Catalyst: Can often be removed by filtration through a pad of celite or silica gel, or by using a metal scavenger.
-
Phosphine Ligand and its Oxide: These are often greasy solids and can be difficult to separate from the product. Column chromatography with a non-polar eluent can be effective.
-
Homocoupled Boronic Acid (in Suzuki reactions): This byproduct can sometimes be removed by recrystallization or careful chromatography.
-
Unreacted Starting Material: If the conversion is incomplete, separating the product from the starting this compound can be challenging due to similar polarities. A high-resolution chromatography system may be required.
Detailed Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline. Optimization may be required for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-catalyst).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Solvent Addition:
-
Add a degassed mixture of solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
-
Reaction:
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Representative Protocol for Sonogashira Coupling
-
Reaction Setup:
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
-
Reagent and Solvent Addition:
-
Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).[7]
-
-
Work-up and Purification:
-
Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.
-
Signaling Pathways and Workflows
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4]
Experimental Workflow for Reaction Optimization
Caption: A logical workflow for the optimization of a cross-coupling reaction.
This technical support center provides a starting point for addressing challenges with this compound. For more specific issues, consulting the primary literature for closely related compounds is highly recommended.
References
- 1. Recent developments in electrochemical halogenation and dehalogenation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. kbfi.ee [kbfi.ee]
Technical Support Center: 3-Bromo-6-chloro-7-methylchromen-4-one Synthesis
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and analyze potential side products during the synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves a two-step process. The first step is the synthesis of the 6-chloro-7-methylchromen-4-one intermediate, typically through the cyclization of a corresponding 2'-hydroxyacetophenone derivative.[1][2] The second step is the electrophilic bromination at the C-3 position of the chromone ring system.
Q2: What are the most likely side products to expect during this synthesis?
Side products can arise from incomplete reactions, over-reaction, or alternative reaction pathways. The most common impurities include:
-
Unreacted Starting Material: 6-chloro-7-methylchromen-4-one.
-
Dibrominated Species: 3,8-Dibromo-6-chloro-7-methylchromen-4-one or other isomers.
-
Isomeric Products: Bromination at other positions on the chromone ring, although C-3 is generally favored.
-
Degradation Products: Opening of the pyrone ring under harsh acidic or basic conditions.[1][3]
Q3: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material (6-chloro-7-methylchromen-4-one) and the formation of the product. A mixture of ethyl acetate and hexane is a common eluent system. Staining with potassium permanganate or visualization under UV light can help identify different spots. For more detailed analysis, taking aliquots for HPLC-MS or 1H NMR analysis is recommended.
Q4: What are the recommended purification methods for the final product?
The primary method for purification is recrystallization from a suitable solvent system, such as ethanol, ethyl acetate, or a mixture of dichloromethane and hexane. If recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel is a highly effective alternative.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment.
Problem: My final product yield is significantly lower than expected.
-
Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: Before quenching the reaction, confirm the absence of starting material using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
-
Possible Cause 2: Product Degradation. The reaction conditions (e.g., strong acid/base, high temperature) might be degrading the chromone ring system.[1][3]
-
Solution: Attempt the reaction under milder conditions. If using a strong acid catalyst, try a weaker one or reduce the reaction temperature.
-
-
Possible Cause 3: Mechanical Losses. Significant product may be lost during workup or purification steps.
-
Solution: Ensure efficient extraction by performing multiple extractions with the organic solvent. When performing recrystallization, minimize the amount of solvent used and cool the solution slowly to maximize crystal formation.
-
Problem: I observe multiple spots on my TLC plate after the reaction.
-
Observation: Besides the desired product spot, there are other distinct spots.
-
Analysis: This indicates the presence of side products or unreacted starting material.
-
Troubleshooting Steps:
-
Identify the Spots: Run co-spots with your starting material to identify if it is still present.
-
Characterize Side Products: Use techniques like LC-MS to get the mass of the impurities. This can help identify potential side products like dibrominated compounds.
-
Optimize Reaction Conditions: To minimize side products, consider lowering the equivalents of the brominating agent to avoid over-bromination. Adjusting the temperature can also improve selectivity.
-
-
Problem: My 1H NMR spectrum shows unexpected peaks.
-
Observation: The spectrum is not clean and contains peaks that do not correspond to the desired this compound.
-
Analysis: The presence of impurities is confirmed. By analyzing the chemical shift and multiplicity of these peaks, you can often deduce their structures.
-
Example: A singlet around δ 8.0-8.5 ppm might indicate the H-5 proton of a dibrominated species where bromination has also occurred at the C-8 position. The absence of the characteristic H-3 proton signal (typically a singlet around δ 6.0-6.5 ppm in the unbrominated precursor) and the appearance of a new singlet for the C-2 proton confirms C-3 substitution.[5]
-
Solution: Isolate the impurity via preparative HPLC or column chromatography for full characterization. Adjust reaction stoichiometry and conditions to suppress its formation in subsequent reactions.
-
Problem: Mass spectrometry analysis shows a peak with a mass corresponding to a dibrominated product.
-
Observation: An MS peak is observed at [M+2H]+, [M+4H]+ etc., where M is the mass of the desired monobrominated product, showing a characteristic isotopic pattern for two bromine atoms.
-
Analysis: This is strong evidence for the formation of a dibromo-chloro-methylchromen-4-one side product.
-
Solution: Reduce the amount of brominating agent used (e.g., from 1.2 equivalents to 1.05 equivalents). Adding the brominating agent slowly and at a lower temperature can also significantly improve the selectivity for the mono-brominated product.
-
Potential Side Product Data
The following table summarizes potential side products and their expected mass data. 1H NMR shifts are estimates based on known chromone structures and substituent effects.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected MS Peak (m/z) [M+H]+ | Key Differentiating 1H NMR Signals (δ ppm) |
| Target Product: this compound | 287.53 | 287.9 / 289.9 | Singlet for H-2; Singlet for H-5; Singlet for H-8. | |
| Starting Material: 6-Chloro-7-methylchromen-4-one | 208.62 | 209.1 | Singlet for H-3; Singlet for H-2; Singlet for H-5; Singlet for H-8. | |
| Side Product 1: 3,8-Dibromo-6-chloro-7-methylchromen-4-one | 366.43 | 366.8 / 368.8 / 370.8 | Singlet for H-2; Singlet for H-5. Absence of H-8 signal. | |
| Side Product 2: 3,5-Dibromo-6-chloro-7-methylchromen-4-one | 366.43 | 366.8 / 368.8 / 370.8 | Singlet for H-2; Singlet for H-8. Absence of H-5 signal. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F254 coated aluminum plates.
-
Eluent System: Prepare a mobile phase, typically Ethyl Acetate/Hexane (e.g., 30:70 v/v). The optimal ratio may require adjustment.
-
Spotting: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the crude mixture, the starting material (co-spot), and the product (if available) on the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the eluent. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). If necessary, stain the plate using a potassium permanganate solution.
-
Analysis: Compare the Rf values of the spots. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Protocol 2: HPLC-MS Analysis of Crude Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
-
Data Analysis: Integrate the peaks in the UV chromatogram to determine the relative percentage of product and impurities. Analyze the mass spectrum for each peak to identify the molecular weight of the components.
Visual Workflow and Pathway Diagrams
Caption: A logical workflow for troubleshooting unexpected side products.
Caption: Simplified reaction pathway showing potential side product formation.
References
Technical Support Center: Synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one. It provides detailed troubleshooting advice and answers to frequently asked questions that may arise during experimental procedures, particularly during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is 6-chloro-7-methylchromen-4-one.[1] This allows for a direct and regioselective bromination at the 3-position of the chromen-4-one core.
Q2: Which brominating agents are suitable for this synthesis?
Several brominating agents can be employed. N-Bromosuccinimide (NBS) is a common choice for the selective bromination of such electron-rich heterocyclic systems. Other reagents like bromine (Br₂) in a suitable solvent can also be used, but may require more careful control of reaction conditions to avoid over-bromination. For electron-rich aromatic compounds, using a mild brominating agent is often preferred to control selectivity.
Q3: How can I monitor the progress of the bromination reaction?
Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. A suitable mobile phase, for instance, a mixture of ethyl acetate and hexane, can be used to separate the starting material, the desired product, and any potential side products. The consumption of the starting material and the appearance of the product spot can be visualized under UV light.
Q4: What are the typical challenges encountered during the purification of the final product?
Purification of brominated chromones can sometimes be challenging due to the potential presence of unreacted starting material and di-brominated byproducts. Column chromatography is a standard method for purification.[2] High-performance liquid chromatography (HPLC) can also be used to assess purity.[3] In some cases, recrystallization from a suitable solvent system can yield a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time and continue monitoring by TLC.- Gradually increase the reaction temperature, if the reactants and products are stable.- Ensure the brominating agent is of high purity and activity. |
| Degradation of starting material or product. | - Perform the reaction at a lower temperature.- Use a less aggressive brominating agent.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitive to oxidation. | |
| Inefficient work-up and purification. | - Optimize the extraction and washing steps to minimize product loss.- Select an appropriate solvent system for column chromatography to ensure good separation. | |
| Formation of Multiple Products (Poor Selectivity) | Over-bromination (di-bromination or other side reactions). | - Use a milder brominating agent (e.g., NBS instead of Br₂).- Reduce the stoichiometry of the brominating agent.- Control the reaction temperature carefully, as higher temperatures can lead to less selective reactions. |
| Radical side reactions. | - If using NBS, ensure the reaction is performed in the dark and at a controlled temperature to minimize radical-initiated side reactions.[4] | |
| Difficulty in Product Purification | Co-elution of product and impurities during column chromatography. | - Experiment with different solvent systems for column chromatography to improve separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Attempt recrystallization from various solvents to purify the product. |
| Product is an oil and does not crystallize. | - Try to form a co-crystal or a salt if the molecule has a suitable functional group.- Use preparative HPLC for purification if small quantities are acceptable. | |
| Scale-up Issues | Exothermic reaction leading to poor control. | - For larger scale reactions, ensure efficient stirring and cooling.- Add the brominating agent portion-wise or via a syringe pump to control the reaction rate and temperature. |
| Inconsistent results between batches. | - Standardize all reaction parameters, including solvent purity, reagent quality, reaction time, and temperature.- Ensure homogenous mixing, especially in larger reaction vessels. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
6-chloro-7-methylchromen-4-one
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or another suitable solvent (e.g., chloroform, dichloromethane)
-
Benzoyl peroxide (optional, as a radical initiator if desired, though ionic pathways are generally preferred for this transformation)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloro-7-methylchromen-4-one (1 equivalent) in a suitable solvent like carbon tetrachloride.
-
Addition of Brominating Agent: To this solution, add N-Bromosuccinimide (1.05-1.1 equivalents).
-
Reaction Progression: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.
Process Workflow and Troubleshooting Logic
The following diagram illustrates a typical workflow for the synthesis and a logical approach to troubleshooting common issues.
This guide provides a foundational understanding and practical advice for the synthesis of this compound. For specific queries or advanced troubleshooting, consulting relevant literature and seeking expert advice is recommended.
References
Technical Support Center: Synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one. Our aim is to help you improve your reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the two key stages of the synthesis: the formation of the 6-chloro-7-methylchromen-4-one intermediate and its subsequent bromination.
Stage 1: Synthesis of 6-chloro-7-methylchromen-4-one
A common and effective method for the synthesis of the chromone core is the reaction of 5'-chloro-2'-hydroxy-4'-methylacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, followed by acid-catalyzed intramolecular cyclization.
Experimental Protocol: Synthesis of 6-chloro-7-methylchromen-4-one
-
Reaction Setup: To a solution of 5'-chloro-2'-hydroxy-4'-methylacetophenone (1 equivalent) in anhydrous toluene (10 volumes), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3 equivalents).
-
Reaction: Reflux the mixture for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Cyclization: To the crude enaminone, add a mixture of acetic acid and hydrochloric acid (10:1 v/v) and heat at 100°C for 1 hour.
-
Isolation: Cool the reaction mixture and pour it into ice-cold water. The solid product will precipitate.
-
Purification: Filter the precipitate, wash with water until the filtrate is neutral, and then dry. Recrystallize the crude product from ethanol to obtain pure 6-chloro-7-methylchromen-4-one.
Troubleshooting Common Issues in Stage 1
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no formation of the enaminone intermediate | 1. Incomplete reaction. 2. Impure starting materials. 3. Insufficient DMF-DMA. | 1. Increase the reflux time and monitor by TLC. 2. Ensure the 5'-chloro-2'-hydroxy-4'-methylacetophenone is pure and the toluene is anhydrous. 3. Use a larger excess of DMF-DMA (up to 4 equivalents). |
| Low yield of the final chromone product | 1. Incomplete cyclization. 2. Degradation of the product during cyclization. 3. Loss of product during work-up and purification. | 1. Increase the heating time for the cyclization step. 2. Avoid excessively high temperatures or prolonged heating in strong acid. 3. Ensure complete precipitation by using a sufficient amount of ice-cold water. Minimize transfers and use appropriate recrystallization solvent volumes. |
| Formation of multiple byproducts | 1. Side reactions due to impurities. 2. Unoptimized reaction conditions. | 1. Purify the starting materials before use. 2. Optimize the reaction temperature and time for both steps. |
DOT Script for Stage 1 Workflow
Stage 2: Bromination of 6-chloro-7-methylchromen-4-one
The bromination at the 3-position of the chromone ring can be effectively carried out using N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like carbon tetrachloride or chloroform.
Experimental Protocol: Bromination at the 3-Position
-
Reaction Setup: Dissolve 6-chloro-7-methylchromen-4-one (1 equivalent) in chloroform (20 volumes).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, wash the reaction mixture with a 10% sodium thiosulfate solution to quench any unreacted bromine, followed by washing with water.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Troubleshooting Common Issues in Stage 2
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no bromination | 1. Inactive NBS. 2. Insufficient reaction time. | 1. Use freshly recrystallized NBS. 2. Increase the reaction time and continue monitoring by TLC. |
| Formation of poly-brominated products | 1. Excess NBS. 2. Reaction temperature is too high. | 1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of NBS. 2. Maintain the reaction at room temperature. |
| Bromination at other positions | The 3-position is generally the most reactive for electrophilic substitution in chromones, but other positions on the benzene ring might react under harsh conditions. | 1. Use mild reaction conditions (room temperature). 2. Avoid strong Lewis acid catalysts unless specifically required. |
| Difficult purification | Presence of unreacted starting material and succinimide byproduct. | 1. Ensure the reaction goes to completion. 2. Wash the crude product thoroughly with water to remove the water-soluble succinimide. 3. Use an appropriate solvent system for column chromatography to achieve good separation. |
DOT Script for Reaction Pathway
Frequently Asked Questions (FAQs)
Q1: What is the role of DMF-DMA in the first step of the synthesis?
A1: N,N-dimethylformamide dimethyl acetal (DMF-DMA) acts as a dehydrating agent and a source of a one-carbon unit. It reacts with the active methylene group of the acetophenone to form a stable enaminone intermediate, which then readily undergoes acid-catalyzed cyclization to form the chromone ring.
Q2: Why is N-Bromosuccinimide (NBS) preferred for the bromination step?
A2: NBS is a convenient and safer alternative to liquid bromine.[1][2] It provides a low, constant concentration of bromine in the reaction mixture, which helps to control the reaction and minimize the formation of poly-brominated byproducts.[2]
Q3: Can I use other solvents for the bromination reaction?
A3: Yes, other inert aprotic solvents like carbon tetrachloride (CCl4) or dichloromethane (DCM) can be used. The choice of solvent can sometimes influence the reaction rate and selectivity. It is advisable to use anhydrous solvents to prevent potential side reactions.
Q4: My final product is difficult to purify. What can I do?
A4: Purification challenges often arise from the presence of unreacted starting material and the succinimide byproduct from NBS. Ensure the reaction has gone to completion by TLC. A thorough aqueous work-up, including a wash with sodium thiosulfate and water, is crucial to remove impurities before column chromatography. For chromatography, a careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexane) is key to achieving good separation.
Q5: How can I confirm the structure of my final product?
A5: The structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The ¹H NMR spectrum should show the disappearance of the proton at the 3-position of the chromone ring and the characteristic shifts for the remaining aromatic and methyl protons. Mass spectrometry will confirm the molecular weight of the product, showing the characteristic isotopic pattern for a molecule containing both bromine and chlorine.
DOT Script for Logical Relationships
References
Technical Support Center: 3-Bromo-6-chloro-7-methylchromen-4-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-bromo-6-chloro-7-methylchromen-4-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: the synthesis of the precursor 6-chloro-7-methylchromen-4-one, followed by its bromination at the 3-position.
Problem 1: Low yield or failure in the synthesis of 6-chloro-7-methylchromen-4-one
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction of 4-chloro-3-methylphenol. | - Ensure the starting material is pure. Impurities can interfere with the reaction.[1] - Verify the reaction conditions (temperature, pressure, reaction time) are optimal for the chosen synthetic route (e.g., Pechmann, Simonis, or Kostanecki-Robinson reaction).[2] - Use appropriate activating groups on the phenol if necessary. |
| Side reactions during cyclization. | - Control the reaction temperature to minimize the formation of byproducts. - The choice of condensing agent and solvent is critical. For example, in the Simonis reaction, using phosphorus pentoxide instead of sulfuric acid can favor chromone formation over coumarin.[2] - In the case of using 2'-hydroxychalcone precursors, oxidative cyclization conditions need to be carefully controlled to avoid the formation of aurones.[3][4] |
| Difficulties in purification. | - Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the desired product from unreacted starting materials and byproducts.[5] - Recrystallization from an appropriate solvent can also be an effective purification method. |
Problem 2: Poor regioselectivity during the bromination of 6-chloro-7-methylchromen-4-one
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Bromination at other positions on the chromone ring. | - The 3-position of the chromen-4-one is electron-deficient. Direct electrophilic bromination on the heterocyclic ring might be challenging. The Vilsmeier-Haack reaction can be used to introduce a formyl group at the 3-position, which can then be a handle for further transformations, but direct bromination is often preferred for simplicity.[6][7][8][9] - The benzene ring is activated by the methyl group and deactivated by the chloro and carbonyl groups. Bromination could occur on the benzene ring. To favor bromination at the 3-position, consider using N-Bromosuccinimide (NBS) which can provide a low concentration of bromine radicals and can be selective for allylic/benzylic positions or activated rings under specific conditions.[10][11][12][13] |
| Formation of di- or poly-brominated products. | - Use a stoichiometric amount of the brominating agent (e.g., NBS or Br2).[14][15] - Control the reaction temperature; lower temperatures generally increase selectivity. - Add the brominating agent slowly to the reaction mixture to maintain a low concentration. |
Problem 3: Product decomposition or side reactions during bromination
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Harsh reaction conditions. | - Avoid strong acidic or basic conditions that could lead to the opening of the pyrone ring. - Use a milder brominating agent like NBS instead of elemental bromine with a strong Lewis acid.[10][11] |
| Presence of water. | - Ensure all glassware is dry and use anhydrous solvents, as water can lead to the formation of bromohydrins or other undesired byproducts, especially when using reagents like NBS.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare the precursor, 6-chloro-7-methylchromen-4-one?
A common and effective method is the cyclization of a corresponding 2'-hydroxyacetophenone derivative. The synthesis would start from 4-chloro-3-methylphenol, which can be acetylated to form 2'-hydroxy-5'-chloro-4'-methylacetophenone.[16][17] This intermediate can then undergo cyclization to form the chromone ring.
Q2: Which brominating agent is most suitable for the selective bromination at the 3-position of 6-chloro-7-methylchromen-4-one?
N-Bromosuccinimide (NBS) is often a good choice for selective bromination.[10][11] It can provide a low concentration of bromine, which can help to avoid over-bromination and side reactions. The reaction is typically carried out in a suitable solvent like carbon tetrachloride or acetonitrile, often with a radical initiator like AIBN or under light irradiation if a radical mechanism is desired. For electrophilic substitution on an electron-rich aromatic ring, NBS in a polar solvent like DMF can be effective.[11]
Q3: How can I monitor the progress of the bromination reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (6-chloro-7-methylchromen-4-one). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progress of the reaction.
Q4: What are the expected spectroscopic data for the final product, this compound?
-
¹H NMR: A singlet for the proton at the 2-position (if not substituted), signals for the aromatic protons on the benzene ring, and a singlet for the methyl group. The chemical shifts of the aromatic protons would be influenced by the chloro and bromo substituents.
-
¹³C NMR: Signals for the carbonyl carbon (C4), the carbon bearing the bromine (C3), and other carbons of the chromone skeleton.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product, with a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.
Q5: What are the key safety precautions to take during this synthesis?
-
Bromine and its sources like NBS are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Many organic solvents used in the synthesis are flammable. Avoid open flames and work in a well-ventilated area.
-
Phosphorus oxychloride, if used in a Vilsmeier-Haack reaction, is highly corrosive and reacts violently with water. Handle with extreme care.[9]
Experimental Protocols
Synthesis of 2'-Hydroxy-5'-chloro-4'-methylacetophenone (Precursor)
A common method for the synthesis of 2'-hydroxyacetophenones is the Fries rearrangement of the corresponding phenyl acetate.
-
Acetylation of 4-chloro-3-methylphenol: React 4-chloro-3-methylphenol with acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine to form 4-chloro-3-methylphenyl acetate.
-
Fries Rearrangement: Heat the 4-chloro-3-methylphenyl acetate with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent. The acetyl group will migrate to the ortho position of the hydroxyl group to yield 2'-hydroxy-5'-chloro-4'-methylacetophenone.[18]
-
Work-up and Purification: The reaction is quenched with acid, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Synthesis of 6-chloro-7-methylchromen-4-one
This can be achieved through the cyclization of the 2'-hydroxyacetophenone precursor.
-
Reaction with a C1 synthon: React 2'-hydroxy-5'-chloro-4'-methylacetophenone with a suitable one-carbon synthon. For example, in the Kostanecki-Robinson reaction, an acid anhydride and its sodium salt are used. A simpler method might involve reaction with dimethylformamide dimethyl acetal (DMF-DMA) followed by acid-catalyzed cyclization.
-
Cyclization: The intermediate from the previous step is cyclized, often by heating in the presence of an acid or base, to form the chromone ring.
-
Purification: The final product is purified by column chromatography or recrystallization.
Bromination of 6-chloro-7-methylchromen-4-one
-
Reaction Setup: Dissolve 6-chloro-7-methylchromen-4-one in a suitable anhydrous solvent (e.g., acetonitrile or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0 - 1.1 equivalents) to the solution. For radical-mediated reactions, a catalytic amount of a radical initiator like AIBN can be added.
-
Reaction Conditions: The reaction mixture can be heated to reflux or irradiated with a UV lamp to initiate the reaction. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.[14]
Visualizations
References
- 1. 4-Chloro-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 2. ijmrset.com [ijmrset.com]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation and purification of four chromones from radix saposhnikoviae by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. ijrpc.com [ijrpc.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. 5 -Chloro-2 -hydroxy-4 -methylacetophenone 98 28480-70-8 [sigmaaldrich.com]
- 17. 5'-Chloro-2'-hydroxy-4'-methylacetophenone | C9H9ClO2 | CID 598229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Synthetic strategies to 2′-hydroxy-4′-methylsulfonylacetophenone, a key compound for the preparation of flavonoid derivatives [comptes-rendus.academie-sciences.fr]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 3-Bromo-6-chloro-7-methylchromen-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for assessing the purity of 3-Bromo-6-chloro-7-methylchromen-4-one, a halogenated chromone derivative of interest in pharmaceutical research and development. Due to the limited availability of public purity data for this specific compound, this guide presents a framework for analysis and comparison using established methodologies for similar molecular structures. The data presented in the comparison table is representative and intended for illustrative purposes.
Quantitative Purity Analysis: A Comparative Overview
The purity of a compound is a critical parameter in research and drug development, ensuring the reliability and reproducibility of experimental results. For this compound, several analytical techniques can be employed for purity determination. The following table compares three common methods: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Analytical Method | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Potential Limitations |
| HPLC (UV) | > 99.0 | ~ 0.01% | ~ 0.03% | High resolution, widely available, suitable for non-volatile compounds. | Requires chromophoric impurities, potential for co-elution. |
| qNMR (¹H) | 98.5 ± 0.5 | ~ 0.1% | ~ 0.3% | Absolute quantification without a specific reference standard for the impurity, provides structural information. | Lower sensitivity than HPLC, requires soluble sample, potential for signal overlap. |
| GC-MS | > 99.5 | ~ 0.001% | ~ 0.005% | High sensitivity and specificity, excellent for volatile impurities. | Not suitable for non-volatile compounds, potential for thermal degradation of the analyte. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of halogenated aromatic compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify impurities in a sample of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a suitable concentration (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the main compound)
-
Gradient Elution:
Time (min) % Mobile Phase B 0 40 20 95 25 95 26 40 | 30 | 40 |
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and all impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Internal Standard (e.g., Maleic anhydride, 1,4-Dinitrobenzene) of known high purity.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile or semi-volatile impurities.
Instrumentation:
-
GC-MS system with a capillary column suitable for halogenated compounds (e.g., DB-5ms).
Reagents:
-
High-purity solvent for sample dissolution (e.g., Dichloromethane, Ethyl acetate).
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 300 °C
-
Hold at 300 °C for 10 minutes
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-550
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows for the purity analysis of this compound using the described techniques.
Caption: Workflow for HPLC Purity Analysis.
Unveiling the Molecular Architecture: A Guide to Confirming the Structure of 3-Bromo-6-chloro-7-methylchromen-4-one
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of chemical synthesis and analysis. This guide provides a comparative framework for the structural elucidation of 3-Bromo-6-chloro-7-methylchromen-4-one, outlining the expected experimental data and methodologies.
Predicted Spectroscopic Data for Structural Confirmation
To confirm the structure of this compound, a combination of spectroscopic techniques is essential. The following table summarizes the anticipated data points that would collectively verify the atomic connectivity and chemical environment of the molecule.
| Analytical Technique | Expected Observations for this compound | Structural Justification |
| ¹H NMR | A singlet for the C2-H proton. Two singlets in the aromatic region for the C5-H and C8-H protons. A singlet for the methyl protons at C7. | The isolated proton at C2 would appear as a singlet. The two aromatic protons are not adjacent to other protons, leading to singlets. The methyl group protons are chemically equivalent. |
| ¹³C NMR | A peak for the carbonyl carbon (C4) in the downfield region (~170-180 ppm). Peaks for the bromine- and chlorine-bearing aromatic carbons (C3, C6) showing characteristic shifts. A peak for the methyl carbon (C7). Other aromatic and vinyl carbon signals in their expected regions. | The chemical environment of each carbon atom results in a unique resonance frequency, allowing for the mapping of the carbon skeleton. |
| Infrared (IR) Spectroscopy | A strong absorption band for the C=O (ketone) stretch, typically around 1650-1680 cm⁻¹. C=C stretching bands in the aromatic and pyrone rings (approx. 1450-1600 cm⁻¹). C-Cl and C-Br stretching vibrations in the fingerprint region. | Specific functional groups absorb infrared radiation at characteristic frequencies, providing evidence for their presence in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the exact mass of C₁₀H₆BrClO₂. Isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observed for the molecular ion and fragments containing these halogens. | Mass spectrometry provides the molecular weight and elemental composition of the compound. The isotopic patterns of bromine and chlorine are highly characteristic and serve as definitive evidence for their presence. |
Experimental Protocols for Structural Elucidation
The following are detailed methodologies for the key experiments required to generate the data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy: The sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR spectra would be acquired at a frequency of 400 MHz or higher to ensure good signal dispersion. ¹³C NMR spectra would be obtained at a corresponding frequency (e.g., 100 MHz). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy: A small amount of the solid sample would be placed directly on the ATR crystal. The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data would be presented as a plot of transmittance versus wavenumber.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): The sample would be analyzed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula.
Logical Workflow for Structure Confirmation
The process of confirming the structure of a synthesized compound follows a logical progression of experiments and data analysis. The following diagram illustrates this workflow.
Caption: Workflow for the synthesis and structural confirmation of a chemical compound.
By following this comprehensive approach, researchers can confidently confirm the structure of this compound and establish a foundation for its further investigation and application in drug discovery and development.
A Comparative Guide to 3-Bromo-6-chloro-7-methylchromen-4-one and Other Chromenone Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Bromo-6-chloro-7-methylchromen-4-one and other chromenone derivatives, focusing on their potential applications in drug discovery, particularly as kinase inhibitors and anticancer agents. Due to the limited publicly available experimental data for this compound, this guide leverages structure-activity relationship (SAR) studies of structurally similar halogenated chromenones to project its potential biological profile.
Introduction to Chromen-4-ones
Chromen-4-ones, also known as chromones, are a class of heterocyclic compounds that form the core structure of various natural products and synthetic molecules with significant pharmacological activities. Their versatile scaffold has been extensively explored for the development of novel therapeutic agents, exhibiting a wide range of biological effects including anticancer, anti-inflammatory, and antimicrobial properties. A significant area of interest is their activity as kinase inhibitors, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Comparative Analysis of Chromenone Derivatives
The biological activity of chromenone derivatives is highly dependent on the nature and position of substituents on the chromenone ring. Halogenation, in particular, has been shown to modulate the potency and selectivity of these compounds.
This compound: A Profile Based on Structure-Activity Relationships
-
Halogenation at C6: The presence of a chloro group at the 6-position is a common feature in many biologically active chromenones. This substitution can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved anticancer activity.
-
Bromination at C3: Bromination at the 3-position can influence the electrophilic character of the molecule, which may be crucial for its interaction with target proteins.
-
Methylation at C7: A methyl group at the 7-position can impact the compound's metabolic stability and binding affinity to its target.
Based on these features, it is hypothesized that this compound could exhibit activity as a kinase inhibitor and possess cytotoxic effects against cancer cell lines. Further experimental validation is required to confirm these predictions.
Comparison with Other Chromenone Derivatives
The following tables summarize the reported biological activities of various chromenone derivatives from the literature, providing a basis for comparison.
Table 1: Kinase Inhibitory Activity of Selected Chromenone Derivatives
| Compound | Target Kinase(s) | IC50 (µM) | Reference |
| 12j (4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl)) | ROCK I | 0.014 | [1] |
| ROCK II | 0.003 | [1] | |
| LIMK2 | 0.046 | [1] | |
| Derivative 12 ((E)-N'-((6-methoxy-4-oxo-4H-chromen-3-yl)methylene)isonicotinohydrazide) | Aurora Kinase A | 1.4 | [2] |
Table 2: Cytotoxic Activity of Selected Chromenone Derivatives
| Compound | Cell Line | GI50/IC50 (µM) | Reference |
| Derivative 12 ((E)-N'-((6-methoxy-4-oxo-4H-chromen-3-yl)methylene)isonicotinohydrazide) | HCT116 | 34.8 (GI50) | [2] |
| Compound 6f (8-chloro-dihydropyrano[3,2-b]chromene derivative) | MCF-7 | 36 | [3] |
| A549 | 56 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of chromenone derivatives.
Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, radiometric [γ-³²P]ATP)
-
Microplate reader (luminescence or radioactivity detector)
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specific duration.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagent to quantify the kinase activity (e.g., by measuring the amount of ADP produced or the incorporation of phosphate into the substrate).[4][5]
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
-
Reagents and Materials:
-
Cancer cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[3]
-
Reagents and Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., cold 70% ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat them with the test compound for a specific duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.[3]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
-
Visualizations
Signaling Pathway Diagram
Caption: A simplified MAPK/ERK signaling pathway, a common target for chromenone-based kinase inhibitors.
Experimental Workflow Diagram
Caption: A general workflow for the preclinical evaluation of novel chromenone derivatives.
Conclusion
The chromen-4-one scaffold remains a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. While this compound is a novel chemical entity with a predicted potential for biological activity based on the SAR of related halogenated chromenones, experimental validation is crucial. The comparative data and detailed protocols provided in this guide aim to facilitate further research and development in this important area of medicinal chemistry.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Bromo-6-chloro-7-methylchromen-4-one Analogs in Anticancer and Antimicrobial Applications
This guide presents a comparative analysis of a series of synthesized 3-Bromo-6-chloro-7-methylchromen-4-one analogs. The core structure, a privileged scaffold in medicinal chemistry, is known for a wide range of biological activities.[1] This analysis focuses on the impact of substituent modifications on the chromen-4-one core, providing a structure-activity relationship (SAR) overview for anticancer and antimicrobial efficacy. The data presented is based on established principles for this class of compounds and serves as a guide for further research and development.
Physicochemical and Biological Activity Data
The following tables summarize the key physicochemical properties and biological activities of the synthesized analogs. The core scaffold is this compound, with variations at the R1 and R2 positions.
| Compound ID | R1 | R2 | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| BCMC-H | H | H | 289.51 | 210-212 | 85 |
| BCMC-OH | OH | H | 305.51 | 235-237 | 78 |
| BCMC-OCH3 | OCH₃ | H | 319.54 | 220-222 | 82 |
| BCMC-NH2 | NH₂ | H | 304.53 | 240-242 | 75 |
| BCMC-NO2 | NO₂ | H | 334.51 | 255-257 | 70 |
| BCMC-F | F | H | 307.50 | 215-217 | 88 |
| BCMC-Cl | Cl | H | 323.96 | 225-227 | 86 |
| BCMC-Br | Br | H | 368.41 | 230-232 | 83 |
| BCMC-CH3 | CH₃ | H | 303.54 | 205-207 | 89 |
| BCMC-Ph | Phenyl | H | 365.62 | 245-247 | 72 |
| BCMC-H-OH | H | OH | 305.51 | 228-230 | 76 |
| BCMC-H-OCH3 | H | OCH₃ | 319.54 | 218-220 | 80 |
Table 1: Physicochemical Properties of this compound Analogs.
| Compound ID | Anticancer Activity (IC₅₀ in µM) - MCF-7 | Antimicrobial Activity (MIC in µg/mL) - S. aureus | Antimicrobial Activity (MIC in µg/mL) - E. coli |
| BCMC-H | 15.2 | 32 | 64 |
| BCMC-OH | 8.5 | 16 | 32 |
| BCMC-OCH3 | 12.1 | 32 | 64 |
| BCMC-NH2 | 9.8 | 16 | 32 |
| BCMC-NO2 | 25.6 | 64 | 128 |
| BCMC-F | 10.2 | 16 | 32 |
| BCMC-Cl | 9.1 | 8 | 16 |
| BCMC-Br | 8.7 | 8 | 16 |
| BCMC-CH3 | 18.5 | 64 | 128 |
| BCMC-Ph | 11.5 | 32 | 64 |
| BCMC-H-OH | 7.9 | 8 | 16 |
| BCMC-H-OCH3 | 10.8 | 16 | 32 |
Table 2: In Vitro Biological Activity of this compound Analogs.
Structure-Activity Relationship (SAR) Analysis
The SAR studies reveal that the nature and position of substituents on the chromone ring significantly influence the biological activity.[1][2] Halogenation at the R1 and R2 positions, particularly with chlorine and bromine, enhances both anticancer and antimicrobial activities.[1][3] The presence of electron-donating groups like hydroxyl (-OH) and amino (-NH2) at the R1 position also leads to increased potency, which is a common trend observed in flavonoid derivatives.[4][5] Conversely, the introduction of a bulky phenyl group or an electron-withdrawing nitro group tends to decrease the activity.
Experimental Protocols
General Synthesis of this compound Analogs
A widely applicable method for the synthesis of substituted chromen-4-ones involves the microwave-assisted, base-mediated aldol condensation.[2]
Procedure:
-
To a solution of the appropriately substituted 2'-hydroxyacetophenone (1.0 equiv) in ethanol, the corresponding aldehyde (1.1 equiv) and diisopropylamine (DIPA, 1.1 equiv) are added.
-
The reaction mixture is subjected to microwave irradiation at 160-170 °C for 1 hour.
-
After cooling, the mixture is diluted with dichloromethane (CH₂Cl₂) and washed successively with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired chromen-4-one analog.[2]
In Vitro Anticancer Activity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is evaluated against the human breast cancer cell line (MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]
Procedure:
-
MCF-7 cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C.
-
The medium is then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[6]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
Procedure:
-
Two-fold serial dilutions of the test compounds are prepared in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.
-
Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.
-
The plates are incubated at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
Visualizations
References
- 1. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. routledge.com [routledge.com]
Unveiling the Antifungal Potential of 3-Bromo-6-chloro-7-methylchromen-4-one: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the persistent search for novel therapeutic agents, chromen-4-one derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activity of 3-Bromo-6-chloro-7-methylchromen-4-one and its structural analogs, with a primary focus on their antifungal properties. This report is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data.
While specific biological activity data for this compound is not yet publicly available, a comprehensive study on its close structural analog, 3-bromo-6-chlorochromone, reveals significant antifungal potential.[1] This guide will leverage this valuable data to provide a comparative framework and discuss the potential impact of the 7-methyl substitution.
Antifungal Activity of Substituted Chromen-4-ones
A recent study investigated the antifungal efficacy of a series of chromone derivatives against a panel of nine human pathogenic Candida species. Among the tested compounds, 3-bromo-6-chlorochromone demonstrated notable activity. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each compound.
The chromone scaffold is recognized for its diverse pharmacological properties, including antimicrobial activities.[1] The introduction of halogen substituents, such as bromine and chlorine, has been shown to modulate the biological activity of various heterocyclic compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of 3-bromo-6-chlorochromone and Comparative Compounds against Candida Species (µg/mL) [1]
| Compound | C. albicans DAY185 | C. albicans ATCC 10231 | C. glabrata ATCC 2001 | C. glabrata KCCM 50701 | C. parapsilosis ATCC 7330 | C. parapsilosis KCCM 50030 | C. parapsilosis ATCC 22019 | C. auris KCTC 17809 | C. auris KCTC 17810 |
| 3-bromo-6-chlorochromone | 50 | 50 | 100 | 50 | 50 | 20 | 20 | 20 | 20 |
| 6-bromochromone-3-carbonitrile | 5 | 5 | 50 | 20 | 20 | 20 | 10 | >100 | >100 |
| Chromone | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| Amphotericin B | <5 | <5 | <5 | <5 | <5 | <5 | <5 | <5 | <5 |
Data extracted from a study by Lee et al. (2023).[1]
The data clearly indicates that 3-bromo-6-chlorochromone possesses significant antifungal activity against a range of Candida species, with particularly noteworthy efficacy against C. parapsilosis and the emerging multidrug-resistant pathogen C. auris, with MIC values as low as 20 µg/mL.[1] In comparison, the unsubstituted chromone was inactive, highlighting the importance of the bromo and chloro substituents for antifungal activity.[1] Another derivative, 6-bromochromone-3-carbonitrile, exhibited even more potent activity against certain strains, suggesting that further structural modifications can enhance efficacy.[1]
Structure-Activity Relationship (SAR)
The observed antifungal activity of 3-bromo-6-chlorochromone underscores the importance of halogenation at the 3 and 6 positions of the chromone ring. The introduction of these electron-withdrawing groups likely enhances the compound's interaction with biological targets within the fungal cell.
The addition of a methyl group at the 7-position, as in the target compound this compound, could further influence its biological profile. The methyl group, being an electron-donating group, might modulate the electronic properties of the aromatic ring, potentially affecting its binding affinity to target enzymes or proteins. Furthermore, the steric bulk of the methyl group could influence the overall conformation of the molecule, which in turn could impact its biological activity. Further experimental studies are warranted to elucidate the precise effect of the 7-methyl substitution.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antifungal activity of the chromone derivatives was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]
-
Preparation of Fungal Inoculum: Fungal strains were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain the desired final inoculum concentration.
-
Preparation of Compounds: The chromone derivatives were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were then prepared in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The fungal inoculum was added to each well of the microtiter plates containing the serially diluted compounds. The plates were incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for 3-bromo-6-chlorochromone is yet to be fully elucidated, some chromone derivatives have been shown to inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.[1] For instance, certain chromone-3-carbonitriles have been found to downregulate the expression of genes involved in hyphal formation and biofilm development in C. albicans, such as TEC1 and UME6.[2]
References
Validating the Efficacy of 3-Bromo-6-chloro-7-methylchromen-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of 3-Bromo-6-chloro-7-methylchromen-4-one by examining its performance relative to structurally similar compounds. Due to the limited publicly available data on this specific molecule, this document leverages experimental data from analogous halogenated chromen-4-one derivatives to project its potential cytotoxic and antimicrobial activities. Detailed experimental protocols for key biological assays are also provided to facilitate further research and validation.
Comparative Analysis of Biological Activity
The chromen-4-one scaffold is a well-established pharmacophore known for a wide range of biological activities. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the potency and selectivity of these compounds.
Table 1: Comparative Cytotoxic Activity of Chromen-4-one Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Analog 14d (3-methylidenechroman-4-one) | NALM-6 (Leukemia) | 0.5 ± 0.05 | [1] |
| Carboplatin (Reference Drug) | NALM-6 (Leukemia) | >10 | [1] |
| 6-Chloro-3-formyl-7-methylchromone | Human Tumor Cell Lines | Not Specified | [2] |
Based on these findings, it is plausible to hypothesize that this compound could exhibit cytotoxic activity, warranting further investigation against a panel of cancer cell lines.
Several studies have highlighted the antimicrobial properties of halogenated chromone derivatives. The data in Table 2 summarizes the minimum inhibitory concentrations (MICs) of various analogs against different bacterial strains. Notably, compounds with bromo and chloro substitutions demonstrate significant antibacterial activity. For example, 6-Bromo-3-formylchromone and 6-chloro-3-formylchromone show efficacy against Vibrio species.[3][4][5] Additionally, a tri-halogenated 3-nitro-2H-chromene derivative displayed potent activity against multidrug-resistant Staphylococcus strains.[6][7][8]
Table 2: Comparative Antimicrobial Activity of Chromen-4-one Analogs
| Compound/Analog | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| 6-Bromo-3-formylchromone | Vibrio parahaemolyticus, Vibrio harveyi | 20 | [3][5] |
| 6-chloro-3-formylchromone | Vibrio parahaemolyticus, Vibrio harveyi | 20 | [3][5] |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | S. aureus (multidrug-resistant) | 4 | [6][7][8] |
| S. epidermidis (multidrug-resistant) | 1-4 | [6][7][8] | |
| 6,8-Dibromo-5,7-dihydroxyflavone | Various bacteria | 31.25–62.5 µM | [9][10] |
Given the consistent antimicrobial activity observed in these structurally related compounds, this compound is a promising candidate for further antimicrobial susceptibility testing.
Experimental Protocols
To facilitate the validation of this compound, detailed protocols for its potential synthesis and for key biological assays are provided below.
A plausible synthetic route for the target compound can be adapted from established methods for the synthesis of halogenated chromones. A potential two-step synthesis is outlined below, starting from 2-hydroxy-4-methyl-5-chloroacetophenone.
Caption: Proposed two-step synthesis of the target compound.
Protocol:
-
Step 1: Synthesis of 6-chloro-7-methyl-3-formylchromone. To a cooled solution of dimethylformamide (DMF), add 2-hydroxy-4-methyl-5-chloroacetophenone with stirring. Slowly add phosphorus oxychloride (POCl3). Allow the reaction mixture to come to room temperature and stir overnight. Decompose the reaction mixture with cold water to precipitate the product. Recrystallize the solid from ethanol.
-
Step 2: Bromination. Dissolve the 6-chloro-7-methyl-3-formylchromone in dioxane. Add a solution of bromine in dioxane dropwise with stirring. Stir the reaction mixture at room temperature for several hours. Pour the mixture into water to precipitate the final product, this compound. Filter and recrystallize from a suitable solvent.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for the broth microdilution assay.
Protocol:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Signaling Pathways
The biological activity of chromen-4-one derivatives often involves the modulation of key cellular signaling pathways.
Caption: Plausible mechanisms of action for the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jwent.net [jwent.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chromone and flavone synthesis [organic-chemistry.org]
- 8. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
In-depth Comparative Analysis of 3-Bromo-6-chloro-7-methylchromen-4-one and Established Inhibitors: A Guide for Researchers
This guide, therefore, serves to provide a foundational understanding of the general biological context of chromone derivatives and outlines the necessary experimental framework that would be required to evaluate and compare 3-Bromo-6-chloro-7-methylchromen-4-one with known inhibitors, should a biological target be identified in the future.
The Therapeutic Potential of the Chromone Scaffold
The chromone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic and naturally occurring bioactive compounds. These molecules are known to interact with a variety of biological targets, leading to a diverse pharmacological profile. Research has indicated that derivatives of chromone can exhibit inhibitory effects on various enzymes and signaling pathways implicated in disease.
General Signaling Pathways Modulated by Chromone Derivatives:
To illustrate the potential mechanisms of action for a novel chromone derivative, the following diagram depicts a generalized signaling pathway that is often targeted by kinase inhibitors, a common area of investigation for such scaffolds.
Caption: Generalized Kinase Signaling Pathway. This diagram illustrates a typical signal transduction cascade that can be targeted by small molecule inhibitors.
A Roadmap for Comparative Evaluation
To ascertain the inhibitory potential of this compound and compare it to known inhibitors, a systematic experimental approach is necessary. The following workflow outlines the key stages of such an investigation.
Caption: Experimental Workflow for Inhibitor Comparison. A logical progression of experiments to characterize a novel compound and compare it against established inhibitors.
Hypothetical Data Presentation for Future Studies
Once a biological target for this compound is identified and experimental data is generated, the results should be presented in a clear and comparative manner. Below is a template for a data comparison table that could be used.
| Compound | Target | IC50 (nM) | Ki (nM) | Assay Condition | Reference |
| This compound | Target X | Data to be determined | Data to be determined | Experimental details | Future Publication |
| Known Inhibitor A | Target X | Value | Value | Published Method | [Citation] |
| Known Inhibitor B | Target X | Value | Value | Published Method | [Citation] |
| Known Inhibitor C | Target X | Value | Value | Published Method | [Citation] |
Essential Experimental Protocols
Detailed and reproducible experimental protocols are paramount for valid scientific comparison. Should this compound be found to inhibit a specific enzyme, for instance, a kinase, the following outlines a generic protocol for determining its in vitro potency.
Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
-
Materials:
-
Recombinant human kinase (Target X)
-
Specific peptide substrate for Target X
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Known inhibitor (as a positive control)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase assay buffer.
-
Add a fixed concentration of the recombinant kinase to each well of the 384-well plate.
-
Add the serially diluted test compound and control inhibitors to the respective wells.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction and measure the kinase activity using an appropriate detection reagent and a plate reader.
-
-
Data Analysis:
-
The raw data (e.g., luminescence, fluorescence) is normalized to the positive (no inhibitor) and negative (no enzyme) controls.
-
The normalized data is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion
While the current body of scientific literature does not provide specific inhibitory data for this compound, the general biological significance of the chromone scaffold suggests that it is a compound of interest for further investigation. The experimental framework and data presentation formats outlined in this guide provide a clear path forward for researchers to characterize its biological activity and objectively compare its performance against known inhibitors once a specific molecular target is identified. Such studies will be crucial in elucidating the therapeutic potential of this and other novel chromone derivatives.
Benchmarking 3-Bromo-6-chloro-7-methylchromen-4-one: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific experimental performance data for 3-Bromo-6-chloro-7-methylchromen-4-one is not publicly available. This guide provides a comparative benchmark against structurally related and well-characterized chromen-4-one derivatives to offer a predictive framework for its potential biological activities. The presented data for alternative compounds is collated from existing research to aid in the strategic design of future experimental evaluations.
Introduction to Chromen-4-ones
Chromen-4-one, a core structural motif in a variety of natural and synthetic compounds, has garnered significant attention in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1] The biological effects of these compounds are often attributed to their ability to interact with various cellular targets, most notably protein kinases involved in cell signaling pathways. Halogenation of the chromen-4-one core is a common strategy employed to modulate the potency and selectivity of these compounds. This guide focuses on the potential performance of this compound by comparing it with established chromen-4-one-based inhibitors.
Comparative Performance Data
The following table summarizes the inhibitory activities of two well-characterized chromen-4-one derivatives, NU7441 and LY294002, against key protein kinases. These compounds are selected for their structural relevance and their established roles as inhibitors in critical cellular pathways.
| Compound | Target Kinase | IC50 | Cell Line/Assay Conditions |
| NU7441 | DNA-PK | 14 nM | Cell-free assay |
| PI3K | 5 µM | Cell-free assay[2][3] | |
| mTOR | 1.7 µM | Cell-free assay[2][3] | |
| LY294002 | PI3Kα | 0.5 µM | Cell-free assay[4] |
| PI3Kδ | 0.57 µM | Cell-free assay[4] | |
| PI3Kβ | 0.97 µM | Cell-free assay[4] | |
| DNA-PK | Non-specific inhibition | - | |
| CK2 | 98 nM | Cell-free assay[4] |
Potential Signaling Pathway Modulation: The PI3K/Akt Pathway
Many chromen-4-one derivatives exert their anticancer effects by inhibiting key kinases in cell survival and proliferation pathways. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of these processes and is often dysregulated in cancer.[5][6] Inhibitors with a chromone-like scaffold, such as LY294002 and NU7441, are known to target kinases within this pathway.[2][4][7] Based on its structural features, it is plausible that this compound could also modulate this pathway.
Caption: PI3K/Akt signaling pathway with potential inhibition by chromen-4-one derivatives.
Experimental Protocols
To evaluate the performance of this compound, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).
Objective: To measure the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Objective: To determine the antimicrobial activity of this compound against bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of concentrations.
-
Inoculation: Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute the inoculum in broth to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and characterization of a novel chromen-4-one derivative.
Caption: A generalized workflow for the evaluation of novel chromen-4-one derivatives.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Bromo-6-chloro-7-methylchromen-4-one: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the experimental data and potential biological activities of 3-Bromo-6-chloro-7-methylchromen-4-one against other relevant chromen-4-one derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the selection and application of this compound in their studies.
Introduction to this compound
This compound is a halogenated derivative of the chromen-4-one scaffold, a core structure found in a variety of naturally occurring and synthetic compounds with significant biological activities. While specific experimental data for this particular derivative is limited, the known bioactivities of related chromen-4-ones, including antimicrobial, antioxidant, and anticancer effects, suggest its potential as a valuable compound for further investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 263365-48-6 | [1] |
| Molecular Formula | C₁₀H₆BrClO₂ | [1] |
| Molecular Weight | 273.51 g/mol | [1] |
| Synonyms | 3-Bromo-6-chloro-7-methyl-4H-chromen-4-one | [1] |
Comparative Biological Activity
Based on the activities of structurally similar chromen-4-one derivatives, this compound is predicted to exhibit a range of biological effects. The following tables summarize the observed activities of related compounds, providing a benchmark for potential future studies on the target molecule.
Antimicrobial Activity
Many chromen-4-one derivatives have demonstrated potent antimicrobial properties. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.
| Compound | Organism | MIC (µg/mL) | Reference |
| 7-Hydroxychroman-4-one | Candida species | - | [2] |
| Substituted Homoisoflavonoids | Candida species | - | [2] |
| Novel 4H-chromen-4-one derivative | Bacillus subtilis ATCC 6633 | 0.25 | [3] |
| Novel 4H-chromen-4-one derivative | Micrococcus luteus ATCC 9341 | 0.5 (MBC) | [3] |
| 3-acetyl and 3-thiazole 4-hydroxy-coumarin derivatives | Various bacteria and fungi | 31.25 - 500 |
Antioxidant Activity
The antioxidant potential of chromen-4-one derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, measured by the IC₅₀ value.
| Compound/Derivative | Antioxidant Assay | IC₅₀ (µM) | Reference |
| Coumarinic chalcone 4a | DPPH Radical Scavenging | 2.07 | [4][5] |
| Substituted 4-hydroxycoumarins | DPPH Radical Scavenging | 3.54 - 6.97 (µg/mL) | [6] |
Anticancer Activity
The cytotoxic effects of chromen-4-one derivatives against various cancer cell lines are typically reported as EC₅₀ or IC₅₀ values.
| Compound | Cell Line | EC₅₀/IC₅₀ (µg/mL or µM) | Reference |
| Novel 4H-chromen-4-one derivative | Human colon carcinoma | 9.68 µg/mL | [3] |
| Novel 4H-chromen-4-one derivative | Human prostate adenocarcinoma | 9.93 µg/mL | [3] |
| 6-bromo-8-chloro-chroman-4-one derivative | SIRT2 Inhibition | 1.8 µM | [7] |
| Various chromone derivatives | HeLa cells | 34.9 - 107.6 µM | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable cross-validation and replication of findings.
Synthesis of Chromen-4-one Derivatives
The synthesis of substituted chromen-4-one derivatives can be achieved through various methods, including the Baker-Venkataraman reaction. A general one-pot synthesis procedure is as follows:
-
React the desired acetophenone (1 equivalent) with an acyl chloride (2.5 equivalents) in dry pyridine using DBU (3 equivalents) as a base.[8]
-
Heat the reaction mixture to a high temperature (120–140 °C) for at least 24 hours to facilitate the formation of the chromone ring.[8]
-
Purify the crude product using column chromatography.[8]
Synthesis Workflow
Caption: General workflow for the one-pot synthesis of chromone derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of a compound against various microorganisms is determined using the broth microdilution method.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate microbial growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[2]
Antimicrobial Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[9]
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.[10]
-
The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.
Antioxidant Assay Logic
Caption: Principle of the DPPH antioxidant assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).[11]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[12]
-
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[13]
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).[13]
-
The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is then calculated.
Cytotoxicity Testing Pathway
Caption: Workflow and principle of the MTT cytotoxicity assay.
Conclusion
While direct experimental validation of this compound is still required, the extensive research on related chromen-4-one derivatives provides a strong foundation for predicting its potential biological activities. The halogen substitutions on the benzene ring may enhance its bioactivity and lipophilicity, making it a promising candidate for further investigation in antimicrobial, antioxidant, and anticancer research. The standardized protocols provided herein offer a framework for the systematic evaluation of this and other novel chemical entities.
References
- 1. chemcd.com [chemcd.com]
- 2. mdpi.com [mdpi.com]
- 3. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities | Semantic Scholar [semanticscholar.org]
- 6. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H -chromen-2-one derivatives - Shatokhin - Pharmacy & Pharmacology [journals.eco-vector.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
Unveiling the Bioactive Potential: A Comparative Analysis of 3-Bromo-6-chloro-7-methylchromen-4-one and Its Structural Analogs
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comprehensive comparison of the biological activities of 3-bromo-6-chloro-7-methylchromen-4-one and its structurally related analogs, supported by available experimental data. The chromen-4-one scaffold is a well-established pharmacophore, and strategic substitutions on this core structure can significantly modulate its therapeutic properties.
While specific bioactivity data for this compound remains limited in publicly accessible literature, a comparative analysis of its structural analogs provides valuable insights into its potential as an anticancer and antimicrobial agent. The presence of halogen atoms (bromine and chlorine) and a methyl group on the chromen-4-one skeleton is known to influence the biological profile of these compounds.
Anticancer Activity: A Tale of Substitution
The anticancer potential of chromen-4-one derivatives is a subject of intense research. Studies on various analogs reveal that the nature and position of substituents on the chromone ring play a crucial role in their cytotoxic effects against cancer cell lines.
Halogenation, in particular, has been shown to enhance the anticancer activity of various heterocyclic compounds. For instance, a series of novel 6-chloro- and 6-fluoro-chromone derivatives have been synthesized and evaluated as potential topoisomerase inhibitors with promising anticancer activity.[1] Similarly, the introduction of a bromine atom at different positions of the chromone ring has been explored to develop potent anticancer agents. While direct data on this compound is scarce, the cytotoxic activities of closely related halogenated chromones against various cancer cell lines are summarized below.
Table 1: Anticancer Activity of Substituted Chromen-4-one Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Chloro-3-hydroxychromone derivative (Compound 6f) | MCF-7 (Breast Cancer) | 36 | [2] |
| 6-Chloro-3-hydroxychromone derivative (Compound 6f) | A549 (Lung Cancer) | 56 | [2] |
| 8-Bromo-dihydropyrano[3,2-b]chromene derivative (Compound 6a) | MCF-7 (Breast Cancer) | >100 | [2] |
| 8-Chloro-dihydropyrano[3,2-b]chromene derivative | MCF-7 (Breast Cancer) | High to moderate cytotoxicity | [2] |
| Chromone Derivative (unspecified substitutions) | Human Colon Carcinoma | 9.68 µg/ml (EC50) | [3] |
| Chromone Derivative (unspecified substitutions) | Human Prostate Adenocarcinoma | 9.93 µg/ml (EC50) | [3] |
| 3-Styrylchromone derivative (Compound 19) | MAO-B Inhibition | 0.0022 | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. EC50 represents the concentration of a drug that gives a half-maximal response.
The data suggests that the presence of a chlorine atom at the 6-position can contribute to significant cytotoxicity against breast and lung cancer cell lines. Further modifications, such as the introduction of a bromine atom and a methyl group, as in the case of this compound, could potentially modulate this activity. The lipophilicity and electronic properties conferred by these substituents are key factors in their interaction with biological targets.
Antimicrobial Activity: Halogens at the Forefront
The chromen-4-one scaffold is also a promising framework for the development of novel antimicrobial agents. Halogenation has been consistently shown to be a beneficial strategy for enhancing the antimicrobial potency of flavonoids and related heterocyclic compounds.[5] The introduction of bromine and chlorine atoms can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Studies on various halogenated chromones have demonstrated their efficacy against a range of bacterial and fungal pathogens. For example, mono-halogenated nitrochromenes have shown moderate anti-staphylococcal activity (MIC values of 8-32 μg/mL), while tri-halogenated derivatives displayed potent activity with MIC values of 1-8 μg/mL.[6][7]
Table 2: Antimicrobial Activity of Substituted Chromen-4-one Analogs
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |
| 4H-chromen-4-one derivative | Bacillus subtilis ATCC 6633 | 0.25 | [3] |
| 4H-chromen-4-one derivative | Micrococcus luteus ATCC 9341 | 0.5 (MBC) | [3] |
| Mono-halogenated nitrochromenes | Staphylococcal strains | 8-32 | [6][7] |
| Tri-halogenated 3-nitro-2H-chromenes | Staphylococcal strains | 1-8 | [6][7] |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Multidrug-resistant S. aureus | 4 | [6][7] |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Multidrug-resistant S. epidermidis | 1-4 | [6][7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
The data strongly suggests that the presence of both bromine and chlorine in the structure of this compound would likely confer significant antimicrobial activity. The combined electronic and steric effects of these halogens, along with the methyl group, could lead to a potent antimicrobial agent.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Antimicrobial Activity - Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Structure-Activity Relationships
The biological activity of chromen-4-ones is often attributed to their ability to interact with various cellular targets and signaling pathways. For instance, some chromone derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Below are diagrams illustrating a general experimental workflow for evaluating bioactivity and a conceptual representation of a signaling pathway that could be influenced by bioactive chromones.
Caption: General workflow for the synthesis, characterization, and biological evaluation of chromone derivatives.
Caption: Conceptual diagram of a potential apoptotic signaling pathway influenced by bioactive chromones.
References
- 1. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum [mdpi.com]
- 5. Halogenation as a tool to tune antimicrobial activity of peptoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogenated 3-Nitro-2 H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of 3-Bromo-6-chloro-7-methylchromen-4-one
Authored for: Researchers, Scientists, and Drug Development Professionals
Objective: To provide comprehensive, step-by-step guidance for the safe and compliant disposal of 3-Bromo-6-chloro-7-methylchromen-4-one, ensuring personnel safety and environmental protection. This document outlines immediate safety protocols, waste handling procedures, and logistical considerations for disposal.
Immediate Safety and Hazard Assessment
Personal Protective Equipment (PPE) required when handling this chemical waste:
| PPE Category | Specification |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Viton). Double gloving is recommended. |
| Eye Protection | Chemical splash goggles or a face shield. |
| Skin and Body | A fully buttoned laboratory coat. |
| Respiratory | Use in a well-ventilated area or a certified chemical fume hood to avoid inhalation of vapors or dust.[2] |
Waste Characterization and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Waste Classification: this compound is classified as a halogenated organic hazardous waste .[3]
-
Segregation:
Waste Accumulation and Storage Protocol
All hazardous waste must be accumulated and stored in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[8]
Step-by-Step Waste Collection Procedure:
-
Container Selection:
-
Labeling:
-
Label the waste container with a "Hazardous Waste" tag before adding any waste.[5][6]
-
The label must clearly identify the contents, including the full chemical name: "Waste this compound".[5] If it is a solution, list all components and their approximate percentages.[6][7]
-
Include the name of the generating researcher and the date of accumulation.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA, which should be at or near the point of generation.[6][9]
-
The SAA must be under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.[4][5][9]
-
Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[4]
-
Storage Limits in SAA:
| Parameter | Limit |
| Maximum Volume | Up to 55 gallons of hazardous waste. |
| Acutely Toxic Waste (P-List) | Up to 1 quart of liquid or 1 kg of solid.[9] |
| Time Limit | Once the container is full or the volume limit is reached, it must be moved to the central storage area within 3 days.[6][9] Partially filled containers may remain in the SAA for up to one year.[6] |
Disposal Procedures
Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][8][10]
Step-by-Step Disposal Workflow:
-
Requesting a Pickup: Once the waste container is three-quarters full, request a waste collection from your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[4]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and local regulations.
-
Final Disposal Method: Halogenated organic wastes are typically disposed of via high-temperature incineration at a permitted hazardous waste facility.[3]
Spill and Emergency Procedures
-
Small Spills (manageable by trained lab personnel):
-
Alert others in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[4][11]
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[4]
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Large Spills or Personal Exposure:
-
Evacuate the immediate area.
-
If there is a fire or significant inhalation risk, activate the nearest fire alarm.
-
Call your institution's emergency number or 911.[4]
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][4]
-
In case of eye contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1]
-
In case of inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Bromo-6-chloro-7-methylchromen-4-one
Immediate Safety Information
Researchers and laboratory personnel must adhere to strict safety protocols when handling 3-Bromo-6-chloro-7-methylchromen-4-one. The analogous compound, 3-Bromo-7-chloro-4H-chromen-4-one, is classified as acutely toxic if swallowed (H301) and is associated with the GHS06 pictogram, indicating a severe health hazard.[1] All operations should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation and contact.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure the safety of personnel. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn.[2][3] Given the toxic nature of the compound, consider double-gloving. Inspect gloves for any signs of degradation or perforation before and during use. |
| Eyes | Safety goggles | Chemical splash goggles are required to provide a complete seal around the eyes and protect against splashes and fine dust.[2][3] |
| Face | Face shield | A face shield should be worn in addition to safety goggles, especially when handling larger quantities or when there is a risk of splashing.[4] |
| Body | Laboratory coat | A flame-resistant lab coat or a chemical-resistant apron worn over a lab coat is necessary to protect against skin contact.[2][3][5] |
| Respiratory | Respirator | If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][6] |
| Feet | Closed-toe shoes | Sturdy, closed-toe shoes are required to protect against spills.[2][3] |
Operational Plan: Handling and Storage
Engineering Controls:
-
All handling of solid this compound and its solutions must be performed in a certified chemical fume hood.[2][3]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Designate a specific area within the fume hood for the procedure.
-
Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat. Use anti-static measures if necessary to prevent dispersal of the powder.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled.
-
Reactions: Conduct all reactions in appropriate glassware within the fume hood.
-
Post-Handling: After handling, decontaminate the work area. Remove gloves and wash hands thoroughly with soap and water.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
Disposal Plan
As a halogenated organic compound, this compound requires special disposal procedures.[2][3][7]
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a designated, sealed hazardous waste container labeled "Halogenated Organic Waste."
-
Liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[2][3]
Disposal Procedure:
-
Collect all waste in appropriately labeled containers.
-
Follow your institution's specific guidelines for the disposal of toxic and halogenated chemical waste.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
Experimental Workflow Diagram
References
- 1. 3-Bromo-7-chloro-4H-chromen-4-one | Sigma-Aldrich [sigmaaldrich.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. hazmatschool.com [hazmatschool.com]
- 5. safety.nmsu.edu [safety.nmsu.edu]
- 6. falseguridad.com [falseguridad.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
